p-Methacryloyloxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-(2-methylprop-2-enoyloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7(2)11(14)15-9-5-3-8(4-6-9)10(12)13/h3-6H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFPDURLPJGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166228 | |
| Record name | p-Methacryloyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15721-10-5 | |
| Record name | p-Methacryloyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methacryloyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of p-Methacryloyloxybenzoic Acid from p-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of p-Methacryloyloxybenzoic acid, a valuable monomer for the development of advanced polymers and functional materials. The synthesis route detailed herein involves the esterification of p-hydroxybenzoic acid with methacryloyl chloride. This guide offers a comprehensive experimental protocol, data summaries, and visual workflows to support research and development activities.
Reaction Principle and Scheme
The synthesis of this compound from p-hydroxybenzoic acid is achieved through an esterification reaction. Specifically, it involves the reaction of the phenolic hydroxyl group of p-hydroxybenzoic acid with the acid chloride group of methacryloyl chloride. This type of reaction, often conducted in the presence of a non-nucleophilic base, proceeds readily to form the desired ester and a hydrochloride salt as a byproduct. The base, typically a tertiary amine like triethylamine, acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
To prevent the premature polymerization of the methacrylate moiety, which is highly reactive, a radical scavenger or polymerization inhibitor is essential throughout the reaction and purification process.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. Traditional conditions for the reaction of an acid chloride with an alcohol (in this case, a phenol) involve the use of a chlorinated solvent and a tertiary amine base at low temperatures to control the reaction's exothermicity[1].
2.1 Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| p-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | ≥99% | Sigma-Aldrich |
| Methacryloyl chloride | C₄H₅ClO | 104.53 | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5%, Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Butylated hydroxytoluene (BHT) | C₁₅H₂₄O | 220.35 | ≥99% | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | Fisher Scientific |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific |
2.2 Procedure
-
Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Preparation: Dissolve p-hydroxybenzoic acid (1.0 eq) and a catalytic amount of BHT (e.g., 200 ppm) in anhydrous dichloromethane (DCM) in the reaction flask. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Base Addition: Add triethylamine (1.1 eq) to the reaction mixture.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Methacryloyl Chloride Addition: Dilute methacryloyl chloride (1.1 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the methacryloyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. Methacryloyl chloride is a corrosive and water-reactive substance and should be handled with care in a fume hood[2].
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Add a small amount of BHT to the filtrate to prevent polymerization during solvent removal.
-
Remove the DCM solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product, this compound.
-
Experimental Workflow Visualization
The logical flow of the experimental procedure, from initial setup to the final purified product, is outlined below.
Data Summary
The following tables summarize typical reaction parameters and expected product characteristics. Yields and specific analytical data may vary based on the precise reaction scale and purification efficiency.
Table 1: Typical Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (p-HBA:MAC:TEA) | 1 : 1.1 : 1.1 | A slight excess of acylating agent and base ensures complete reaction of the starting material. |
| Solvent | Anhydrous Dichloromethane | Provides good solubility for reactants and is relatively inert under reaction conditions. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |
| Reaction Time | 12 - 24 hours | Typical duration for complete esterification under these conditions. |
| Inhibitor | BHT (~200 ppm) | Prevents radical polymerization of the methacrylate group[1]. |
Table 2: Product Characterization
| Property | Value |
| Chemical Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol [3] |
| CAS Number | 15721-10-5[3] |
| Appearance | White to off-white crystalline solid |
| Expected ¹H NMR Signals (CDCl₃) | δ (ppm): ~8.1 (d, Ar-H), ~7.2 (d, Ar-H), ~6.3 (s, vinyl-H), ~5.8 (s, vinyl-H), ~2.1 (s, methyl-H). Carboxylic acid proton may be broad or not observed. |
| Expected IR Peaks (cm⁻¹) | ~1730 (ester C=O), ~1690 (acid C=O), ~1635 (C=C), ~3000-3300 (broad, acid O-H) |
References
A-Methacryloyloxybenzoic Acid: A Technical Guide for Researchers
Introduction
a-Methacryloyloxybenzoic acid, a functionalized monomer, and its polymeric derivatives have garnered significant interest within the scientific community, particularly in the fields of drug delivery, biomaterials, and polymer chemistry. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, polymerization, and potential biological applications of p-Methacryloyloxybenzoic acid, an isomer of significant interest. The information is tailored for researchers, scientists, and professionals engaged in drug development and materials science.
Molecular Profile
The fundamental properties of this compound are summarized in the table below, providing a quick reference for its molecular formula and weight.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzoic acid with methacryloyl chloride. This reaction covalently links the methacryloyl group to the phenolic hydroxyl group of the benzoic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-hydroxybenzoic acid
-
Methacryloyl chloride
-
Triethylamine or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid in the anhydrous solvent.
-
Add a stoichiometric equivalent of the base (e.g., triethylamine) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.
Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the characteristic protons of the vinyl group, aromatic ring, and methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the ester carbonyl, carboxylic acid carbonyl, and C=C double bond.
Polymerization
This compound can be polymerized through free-radical polymerization to yield poly(this compound). Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., dimethylformamide, toluene)
-
Standard polymerization glassware
Procedure:
-
Dissolve the this compound monomer and AIBN in the chosen solvent in a reaction vessel.
-
De-gas the solution to remove oxygen, which can inhibit the polymerization reaction. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to a temperature sufficient to decompose the AIBN and initiate polymerization (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
-
The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol, ethanol), followed by filtration and drying.
Synthesis and polymerization workflow of this compound.
Applications in Drug Delivery
The polymeric form of methacryloyloxybenzoic acid has shown promise as a carrier for controlled drug release. The carboxylic acid moiety provides a site for drug conjugation or pH-responsive behavior, while the polymer backbone can be tailored to control degradation and release kinetics.
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles
Materials:
-
Poly(this compound)
-
Drug of interest
-
Solvent for polymer and drug (e.g., acetone, dichloromethane)
-
Aqueous solution (often containing a surfactant like PVA or Pluronic)
-
Homogenizer or sonicator
Procedure:
-
Dissolve the polymer and the drug in a water-immiscible organic solvent.
-
Prepare an aqueous solution, which may contain a surfactant to stabilize the nanoparticles.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent, leading to the precipitation of the polymer and the formation of drug-loaded nanoparticles.
-
The nanoparticles are then collected by centrifugation, washed to remove excess surfactant and unloaded drug, and can be lyophilized for long-term storage.
Biological Activity and Cytotoxicity
The biological properties of methacryloyloxybenzoic acid and its polymers are of critical importance for their application in drug delivery and biomaterials. Studies on the ortho-isomer, o-methacryloyloxybenzoic acid, have indicated that its polymers possess anti-inflammatory activities.[1] This suggests that polymers of this compound may also exhibit similar properties, potentially through the inhibition of inflammatory pathways.
Potential Signaling Pathway Involvement
Based on the structural similarity to other anti-inflammatory agents, it is hypothesized that poly(methacryloyloxybenzoic acid) may exert its effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of its activation is a common mechanism for anti-inflammatory drugs.
Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To assess the safety profile of this compound or its polymer, in vitro cytotoxicity assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., fibroblasts, macrophages)
-
Cell culture medium and supplements
-
This compound or its polymer
-
MTT reagent
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or its polymer) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Conclusion
This compound is a versatile monomer with significant potential for the development of advanced materials, particularly for biomedical applications. Its straightforward synthesis and polymerization allow for the creation of polymers with tunable properties. The presence of the carboxylic acid group offers a handle for drug attachment and pH-responsive behavior, making its polymers attractive candidates for controlled drug delivery systems. While preliminary evidence from related isomers suggests potential anti-inflammatory activity, further research is required to fully elucidate the biological effects, including specific signaling pathway modulation and a comprehensive cytotoxicity profile, of this compound and its polymers. The experimental protocols provided in this guide offer a foundation for researchers to explore the synthesis, polymerization, and biological evaluation of this promising compound.
References
A Technical Guide to the Solubility of a-Methacryloyloxybenzoic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Methacryloyloxybenzoic acid, a term that generally refers to one of three isomers (ortho-, meta-, or para-), is an organic compound of interest in polymer chemistry and materials science. The solubility of this monomer is a critical parameter for its polymerization, formulation, and application in various fields, including drug delivery systems and dental materials. Understanding its behavior in different organic solvents is essential for process design, reaction kinetics, and achieving desired material properties.
A comprehensive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for the isomers of a-Methacryloyloxybenzoic acid. This guide, therefore, aims to provide a robust framework for researchers to understand and determine the solubility of these compounds. It outlines the predicted solubility based on chemical structure, presents a detailed experimental protocol for quantitative analysis, and visualizes the experimental workflow.
The isomers of a-Methacryloyloxybenzoic acid are:
-
2-Methacryloyloxybenzoic acid (o-Methacryloyloxybenzoic acid)
-
3-Methacryloyloxybenzoic acid (m-Methacryloyloxybenzoic acid)
-
4-Methacryloyloxybenzoic acid (p-Methacryloyloxybenzoic acid; CAS No: 15721-10-5)[1][2]
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3][4][5] The structure of a-Methacryloyloxybenzoic acid contains both polar and non-polar regions, which will dictate its solubility in various organic solvents.
-
Polar Characteristics: The presence of a carboxylic acid (-COOH) group and an ester (-COO-) group allows for hydrogen bonding and dipole-dipole interactions.[6][7][8]
-
Non-Polar Characteristics: The benzene ring and the methyl group on the methacrylate moiety contribute to the non-polar character of the molecule.
Based on this structure, a-Methacryloyloxybenzoic acid is expected to be more soluble in polar organic solvents and less soluble in non-polar organic solvents.
Quantitative Solubility Data
As of the latest search, no specific quantitative solubility data for any isomer of a-Methacryloyloxybenzoic acid in common organic solvents has been found in publicly accessible literature. The following table reflects this absence of data.
| Solvent | Chemical Formula | Polarity | Solubility of a-Methacryloyloxybenzoic acid ( g/100 mL at 25°C) |
| Ethanol | C₂H₅OH | Polar | Data not available |
| Methanol | CH₃OH | Polar | Data not available |
| Acetone | C₃H₆O | Polar | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Polar | Data not available |
| Toluene | C₇H₈ | Non-Polar | Data not available |
| Hexane | C₆H₁₄ | Non-Polar | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a detailed protocol for the experimental determination of the solubility of a-Methacryloyloxybenzoic acid in various organic solvents using the reliable shake-flask method.[9]
1. Materials and Reagents:
-
a-Methacryloyloxybenzoic acid (specify isomer) of high purity (>98%)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, THF, toluene, hexane) of analytical grade
-
Deionized water
-
Small glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
2. Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Shaking incubator or isothermal water bath with a shaker
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
pH meter (for aqueous solutions, if needed)
-
Vortex mixer
-
Centrifuge
3. Procedure:
-
Preparation of Calibration Curve (if using UV-Vis or HPLC):
-
Prepare a series of standard solutions of a-Methacryloyloxybenzoic acid of known concentrations in the solvent of interest.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.
-
Plot a calibration curve of absorbance/peak area versus concentration.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of a-Methacryloyloxybenzoic acid to a series of vials containing a known volume (e.g., 5 mL) of each organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation.
-
-
Sampling and Analysis:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette with a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using UV-Vis spectrophotometry or HPLC to determine the concentration of the dissolved a-Methacryloyloxybenzoic acid.
-
4. Data Analysis and Calculation:
-
From the calibration curve, determine the concentration of a-Methacryloyloxybenzoic acid in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
- 1. saltise.ca [saltise.ca]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Khan Academy [khanacademy.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
a-Methacryloyloxybenzoic acid physical and chemical properties
An In-depth Technical Guide to p-Methacryloyloxybenzoic Acid: Core Physical and Chemical Properties for Researchers
Introduction
This compound, also known as 4-(2-methylprop-2-enoyloxy)benzoic acid, is an organic compound with significant potential in polymer chemistry and drug delivery systems. As a derivative of both methacrylic acid and benzoic acid, it combines the polymerizable nature of the methacrylate group with the functional properties of a carboxylic acid attached to a benzene ring. This unique structure allows it to be used as a monomer in the synthesis of functional polymers with applications in creating amphiphilic polyelectrolytes for controlled drug release. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value |
| CAS Number | 15721-10-5[1][2] |
| Molecular Formula | C₁₁H₁₀O₄[1][2] |
| Molecular Weight | 206.19 g/mol [1][2] |
| Boiling Point | 371.8°C at 760 mmHg[1] |
| Density | 1.23 g/cm³[1] |
| Flash Point | 147.3°C[1] |
| Refractive Index | 1.549[1] |
| Vapor Pressure | 3.47E-06 mmHg at 25°C[1] |
| Crystal System | Monoclinic[3] |
| Space Group | P2₁/n[3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of p-hydroxybenzoic acid with methacryloyl chloride.[3]
Materials:
-
p-Hydroxybenzoic acid (purified, 45g, 0.326 mol)
-
5% Sodium hydroxide (NaOH) aqueous solution (600 ml)
-
Methacryloyl chloride (predistilled, 37.5g, 0.359 mol)
-
Ice
-
Nitrogen blanket
Procedure:
-
A solution of 45g (0.326 mol) of purified p-hydroxybenzoic acid in 600 ml of 5% NaOH aqueous solution is prepared in a suitable reaction vessel.
-
The vessel is placed under a nitrogen blanket and cooled with an ice bath.
-
While stirring, 37.5g (0.359 mol) of predistilled methacryloyl chloride is added dropwise to the solution over approximately 1 hour.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The clear solution is then acidified to precipitate the product.
-
The resulting solid, this compound, is collected, purified, and dried.
Reactivity and Polymerization
The methacrylate group in this compound allows it to undergo polymerization to form poly(this compound). This polymerization can be initiated using various methods, including free-radical initiators or radiation.
Polymerization in Liquid Crystalline Media
One notable study investigated the polymerization of this compound within a smectic and a nematic mesophase to produce stereospecific polymers.[4]
Experimental Details:
-
Nematogen: Heptyloxybenzoic acid
-
Smectogen: Cetyloxybenzoic acid
-
Initiator (Nematic Phase): Benzoyl peroxide[4]
-
Initiator (Smectic Phase): UV radiation on thin films deposited on mica plates[4]
The tacticity of the resulting polymers was analyzed using infrared and NMR spectroscopy. The study found an increase in the isotactic component when the polymerization was carried out in the nematic and smectic states, which was attributed to the steric organization of the monomer in the mesophase.[4]
Applications in Drug Delivery
Poly(methacryloyloxy-o-benzoic acid), an amphiphilic weak polyelectrolyte derived from the ortho-isomer, has been investigated as a carrier for the controlled release of cationic drugs.[5][6] The polymer forms water-insoluble complexes with cationic drugs, such as propranolol HCl and labetalol HCl, through secondary forces. These complexes are designed to release the bound drug in ionic media.[5][6]
The release mechanism is pH-dependent. For instance, a complex with propranolol showed rapid release in simulated gastric fluid (pH 1.2) but a diffusion-controlled release at higher pH values (6.8 and 7.4).[5][6] In contrast, a complex with the less water-soluble drug labetalol exhibited controlled release across all tested pH values, with the release being governed by the erosion of the compressed tablet.[5] These findings suggest that polymers of methacryloyloxybenzoic acid are promising carriers for oral drug delivery systems, particularly for poorly soluble cationic drugs.[5]
Biological Activities
Currently, there is limited specific information in the public domain regarding the biological activities of this compound itself. However, its constituent parts, hydroxybenzoic acids, are known to possess a range of biological activities. For example, p-hydroxybenzoic acid has been reported to have antifungal, antimutagenic, and antimicrobial activities.[7] Further research is required to determine if these properties are retained or modified in the polymeric form or in the monomer itself.
References
An In-depth Technical Guide to the Spectroscopic Analysis of a-Methacryloyloxybenzoic Acid
This guide provides a detailed analysis of a-Methacryloyloxybenzoic acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are familiar with spectroscopic techniques. This document outlines predicted spectral data, standardized experimental protocols, and a logical workflow for structural elucidation.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for a-Methacryloyloxybenzoic acid. This data is derived from computational models and analysis of related molecular fragments, providing a reference for experimental verification.
Table 1: Predicted ¹H NMR Data for a-Methacryloyloxybenzoic Acid (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~8.15 | Doublet of doublets | 1H | Ar-H |
| ~7.65 | Triplet of doublets | 1H | Ar-H |
| ~7.30 | Triplet | 1H | Ar-H |
| ~7.20 | Doublet | 1H | Ar-H |
| ~6.35 | Singlet | 1H | =CH₂ (trans to C=O) |
| ~5.80 | Singlet | 1H | =CH₂ (cis to C=O) |
| ~2.05 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for a-Methacryloyloxybenzoic Acid (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | -COOH |
| ~165.0 | -COO- |
| ~151.0 | Ar-C (ipso, attached to -OCOO) |
| ~136.0 | =C(CH₃)- |
| ~134.0 | Ar-CH |
| ~130.0 | Ar-C (ipso, attached to -COOH) |
| ~128.0 | =CH₂ |
| ~126.0 | Ar-CH |
| ~124.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~18.5 | -CH₃ |
Table 3: Predicted FT-IR Data for a-Methacryloyloxybenzoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic & Vinylic) |
| ~2980 - 2900 | Medium | C-H stretch (Aliphatic) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1690 | Strong | C=O stretch (Carboxylic Acid) |
| ~1635 | Medium | C=C stretch (Alkenyl) |
| ~1600, 1580, 1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~940 | Medium | =C-H bend (out-of-plane) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for a solid organic compound like a-Methacryloyloxybenzoic acid.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of dry a-Methacryloyloxybenzoic acid.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
¹H NMR Spectroscopy:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative proton ratios.
-
-
¹³C NMR Spectroscopy:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum (Fourier transform, phase, and baseline correction).
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid a-Methacryloyloxybenzoic acid powder directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
After data collection, clean the ATR crystal thoroughly.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis and interpretation process.
Caption: Experimental workflow for NMR and IR spectroscopic analysis.
Caption: Logical workflow for spectroscopic data interpretation.
An In-depth Technical Guide to a-Methacryloyloxybenzoic Acid: Upstream Synthesis and Downstream Chemical Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis (upstream products) and subsequent chemical transformations (downstream products) of a-methacryloyloxybenzoic acid. This monomer is a valuable building block in polymer chemistry and material science, with potential applications in drug delivery and specialty polymers. This document details the experimental protocols for its synthesis and polymerization, presents key quantitative data in structured tables, and visualizes the chemical pathways using DOT language diagrams.
Upstream Products: Synthesis of a-Methacryloyloxybenzoic Acid
The primary route for the synthesis of a-methacryloyloxybenzoic acid involves the esterification of a hydroxybenzoic acid with a reactive methacrylic acid derivative. The most common and efficient method is the Schotten-Baumann reaction, which utilizes methacryloyl chloride and a hydroxybenzoic acid isomer (ortho-, meta-, or para-) in the presence of a base.
Synthesis Pathway
The synthesis of para-methacryloyloxybenzoic acid is illustrated below. The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of 4-hydroxybenzoic acid attacks the carbonyl carbon of methacryloyl chloride.
Caption: Synthesis of this compound via Schotten-Baumann Reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
4-Hydroxybenzoic acid
-
Methacryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glacial acetic acid
-
Ethanol
-
Acetone
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide at 0-5 °C.
-
While maintaining the temperature below 5 °C, add methacryloyl chloride dropwise to the stirred solution.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
For purification, recrystallize the crude product from a suitable solvent system such as glacial acetic acid, ethanol, or acetone.
-
Dry the purified crystals in a vacuum oven.
Quantitative Data for Synthesis
| Parameter | Value |
| Molar Ratio (4-HBA : MAC : NaOH) | 1 : 1.1 : 2.2 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 48% |
| Melting Point | 167-169 °C |
Downstream Chemical Products
The primary downstream application of a-methacryloyloxybenzoic acid is its polymerization to form poly(a-methacryloyloxybenzoic acid). The presence of both a polymerizable methacrylate group and a reactive carboxylic acid group also allows for a variety of other chemical modifications, leading to a range of functional polymers and small molecules.
Polymerization of a-Methacryloyloxybenzoic Acid
a-Methacryloyloxybenzoic acid can undergo free-radical polymerization to yield a homopolymer. This polymer has potential applications in areas such as drug delivery, where the carboxylic acid groups can be used for drug conjugation or to impart pH-sensitivity.
The free-radical polymerization is typically initiated by a thermal or photochemical initiator.
Caption: Free-Radical Polymerization of a-Methacryloyloxybenzoic Acid.
This protocol outlines a typical solution polymerization of this compound.
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane)
-
Methanol
Procedure:
-
Dissolve this compound and the initiator (AIBN or BPO) in the chosen anhydrous solvent in a polymerization flask.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Seal the flask and immerse it in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum.
| Parameter | Value |
| Monomer Concentration | Varies (e.g., 0.5 - 2 M) |
| Initiator Concentration | 0.1 - 1 mol% relative to monomer |
| Reaction Temperature | 60 - 80 °C |
| Reaction Time | 12 - 48 hours |
| Typical Molecular Weight (Mn) | 10,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Other Downstream Reactions
The carboxylic acid group of a-methacryloyloxybenzoic acid can undergo various reactions to yield other downstream products, both before and after polymerization.
The carboxylic acid can be esterified with various alcohols to produce a range of esters. This can be useful for modifying the solubility and other properties of the monomer or the resulting polymer. The Fischer esterification is a common method.
Reaction of the carboxylic acid with primary or secondary amines, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), yields amides. This reaction is valuable for attaching amine-containing molecules, such as drugs or targeting ligands, to the monomer or polymer.
The following diagram illustrates the potential downstream modifications of a-methacryloyloxybenzoic acid.
Caption: Downstream Chemical Pathways of a-Methacryloyloxybenzoic Acid.
In-depth Technical Guide on the Safe Handling of p-Methacryloyloxybenzoic Acid
Chemical and Physical Properties
Limited experimental data is available for p-Methacryloyloxybenzoic acid. The following table summarizes the known physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄ | NIST, LookChem[1][2] |
| Molecular Weight | 206.19 g/mol | LookChem[1] |
| CAS Number | 15721-10-5 | NIST, LookChem[1][2] |
| Boiling Point | 371.8 °C at 760 mmHg | LookChem[1] |
| Flash Point | 147.3 °C | LookChem[1] |
| Density | 1.23 g/cm³ | LookChem[1] |
| Vapor Pressure | 3.47E-06 mmHg at 25°C | LookChem[1] |
| Refractive Index | 1.549 | LookChem[1] |
Hazard Identification and GHS Classification (Inferred)
Due to the absence of a complete SDS, a definitive GHS classification for this compound cannot be provided. However, based on the hazards associated with its structural components (benzoic acid and a methacrylate group), the following potential hazards should be considered.
| Hazard Class | Hazard Statement (Inferred) | Basis for Inference |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Benzoic acid is a known skin irritant. Methacrylates can also cause skin irritation. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Benzoic acid can cause serious eye damage. |
| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation | Methacrylic acid is known to cause respiratory irritation. |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life | Benzoic acid is harmful to aquatic life. |
Pictograms (Inferred):
-
Exclamation Mark: For skin and respiratory irritation.
-
Corrosion: For serious eye damage.
Signal Word (Inferred): Danger
Handling and Storage Precautions
Given the inferred hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are minimum recommendations:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or when generating dust, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | If dust can be generated, a NIOSH-approved respirator with a P2 filter for solid particles is recommended. All respiratory protection use should be in accordance with the institution's respiratory protection program. |
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.
Safe Handling Practices
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Minimize the quantity of material handled at any one time.
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and sources of ignition.
-
As with other methacrylates, the presence of oxygen is often required for the inhibitor to function effectively and prevent polymerization. Therefore, it should not be stored under an inert atmosphere.
Experimental Protocols: General Procedure for Handling a Potentially Hazardous Solid Chemical
The following is a generalized workflow for handling a solid chemical with unknown or inferred hazards like this compound.
Logical Workflow: Decision Process for Handling Chemicals with Incomplete Safety Data
The following diagram illustrates a logical decision-making process for researchers when faced with a chemical that has limited safety information.
References
Methodological & Application
Application Notes and Protocols for the Radical Polymerization of Methacryloyloxybenzoic Acid in DMF and p-Dioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the radical polymerization of methacryloyloxybenzoic acid in dimethylformamide (DMF) and p-dioxane. The information is compiled from literature sources to guide researchers in synthesizing polymers from isomers of methacryloyloxybenzoic acid.
Introduction
The radical polymerization of methacryloyloxybenzoic acid isomers, such as p-methacryloyloxybenzoic acid and o-methacryloyloxybenzoic acid, offers a pathway to synthesize polymers with potential applications in drug delivery, biomaterials, and other advanced material sciences. The choice of solvent is critical as it can significantly influence the polymerization kinetics, polymer solubility, and the final properties of the material. This document outlines the polymerization procedures in two common solvents, DMF and p-dioxane.
Experimental Data Summary
The following table summarizes the experimental conditions and results for the radical polymerization of this compound in DMF and p-dioxane.
| Parameter | Polymerization in DMF | Polymerization in p-Dioxane | Reference |
| Monomer | This compound | This compound | [1] |
| Initiator | Azobisisobutyronitrile (AIBN) | Azobisisobutyronitrile (AIBN) | [1] |
| Solvent | Dimethylformamide (DMF) | p-Dioxane | [1] |
| Temperature | 60 °C | 60 °C | [1] |
| Observations | The polymerization proceeds in a homogeneous solution. | The polymer precipitates during polymerization. | [1] |
Note: Quantitative data on monomer conversion, polymer molecular weight, and polydispersity index were not available in the referenced literature for a direct comparison.
Experimental Protocols
3.1. Radical Polymerization of o-Methacryloyloxybenzoic Acid in p-Dioxane
This protocol is based on the homogeneous radical polymerization of o-methacryloyloxybenzoic acid.[2]
Materials:
-
o-Methacryloyloxybenzoic acid
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
1,4-Dioxane (anhydrous)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
In a Schlenk flask, dissolve a specific amount of o-methacryloyloxybenzoic acid in anhydrous 1,4-dioxane.
-
Add the desired amount of AIBN as the initiator. A typical initiator concentration is around 0.5-2 mol% with respect to the monomer.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Place the flask in a preheated oil bath at 60-80 °C under a nitrogen atmosphere.
-
Allow the polymerization to proceed for a specified time (e.g., 24-60 hours) with continuous stirring. The solution should remain homogeneous.[2]
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent like methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
3.2. Radical Polymerization of this compound in DMF and p-Dioxane
This protocol is based on the procedure described for this compound.[1]
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Dimethylformamide (DMF, anhydrous)
-
p-Dioxane (anhydrous)
-
Benzene (for polymer isolation in the case of p-dioxane)
-
Nitrogen gas supply
-
Reaction vessel with a condenser
-
Magnetic stirrer and heating plate/oil bath
Procedure for Polymerization in DMF (Homogeneous):
-
Dissolve this compound and AIBN in anhydrous DMF in a reaction vessel.
-
Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 60 °C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction for the desired duration. The solution will remain as a homogeneous phase.[1]
-
Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying.
Procedure for Polymerization in p-Dioxane (Precipitation):
-
Dissolve this compound and AIBN in anhydrous p-dioxane in a reaction vessel.
-
Deoxygenate the solution with nitrogen for 30 minutes.
-
Heat the reaction to 60 °C under a nitrogen atmosphere with stirring.
-
The polymer will precipitate from the solution as it forms.[1]
-
After the desired reaction time, cool the mixture.
-
Isolate the precipitated polymer by filtration. The literature suggests boiling the isolated polymer in benzene to remove any residual monomer and initiator.[2]
-
Dry the final polymer product under vacuum.
Visualized Experimental Workflow
The following diagrams illustrate the general workflow for the radical polymerization of methacryloyloxybenzoic acid.
Caption: General workflow for the radical polymerization of methacryloyloxybenzoic acid.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the solvent choice and the nature of the polymerization process.
Caption: Influence of solvent on the polymerization type for this compound.
References
Application Notes and Protocols for the Polymerization of p-Methacryloyloxybenzoic Acid in Liquid Crystalline Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of p-methacryloyloxybenzoic acid (p-MBA) within liquid crystalline media. This technique allows for the synthesis of stereoregular polymers by utilizing the anisotropic environment of liquid crystals to control the orientation of monomer molecules prior to and during polymerization. The resulting polymers with controlled tacticity have potential applications in various fields, including as specialized polymer matrices for controlled drug delivery, advanced biomaterials, and in the development of novel optical materials.
Introduction and Application Potential
Polymerization in liquid crystalline (LC) media is a powerful method to influence the stereochemistry of the resulting polymer.[1][2] By dissolving a non-mesomorphic monomer, such as this compound, in a liquid crystalline solvent, the monomer molecules can be forced to adopt a specific orientation dictated by the LC phase (nematic or smectic).[1][2] This pre-organization of monomers can lead to a significant increase in the isotactic placements in the polymer backbone, a feature not typically achievable through conventional free-radical polymerization in isotropic solutions.[1][2]
The ability to control polymer tacticity is of great interest for drug development professionals. The stereoregularity of a polymer can influence its physical and chemical properties, such as crystallinity, solubility, degradation rate, and drug-polymer interactions. For instance, stereoregular polymers can be designed to form specific microstructures for encapsulating therapeutic agents, potentially leading to more precise control over drug release kinetics. Furthermore, the unique properties of polymers synthesized in LC media could be exploited in the fabrication of advanced drug delivery systems, such as stimuli-responsive hydrogels or biocompatible coatings for medical devices.
Experimental Protocols
Synthesis of this compound (p-MBA) Monomer
This protocol describes the synthesis of p-MBA via the esterification of p-hydroxybenzoic acid with methacryloyl chloride.
Materials:
-
p-Hydroxybenzoic acid
-
Methacryloyl chloride
-
Anhydrous dioxane
-
Triethylamine
-
Hydroquinone (inhibitor)
-
Diethyl ether
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve p-hydroxybenzoic acid in anhydrous dioxane.
-
Add a stoichiometric amount of triethylamine to the solution to act as an HCl scavenger.
-
Add a small amount of hydroquinone to inhibit premature polymerization of the methacrylate group.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of methacryloyl chloride dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove the triethylamine hydrochloride salt.
-
Evaporate the dioxane from the filtrate under reduced pressure.
-
Dissolve the resulting crude product in diethyl ether and wash with a dilute aqueous solution of sodium bicarbonate to remove any unreacted p-hydroxybenzoic acid, followed by a wash with water.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Evaporate the diethyl ether to obtain the crude p-MBA.
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of diethyl ether and hexane, to obtain pure this compound.
-
Dry the purified monomer under vacuum.
Polymerization in Nematic Liquid Crystalline Medium
This protocol details the free-radical polymerization of p-MBA in the nematic liquid crystal p-heptyloxybenzoic acid (HBA).[1][2]
Materials:
-
This compound (p-MBA)
-
p-Heptyloxybenzoic acid (HBA)
-
Benzoyl peroxide (initiator)
-
Diethyl ether
-
Hydroquinone (inhibitor)
Procedure:
-
Prepare a homogeneous mixture of p-MBA and HBA in the desired molar ratio (e.g., 1:1 or 0.5:1).
-
Add a specific amount of benzoyl peroxide as the initiator (e.g., 1-2 mol% with respect to the monomer).
-
Place the mixture in a polymerization tube.
-
Evacuate the tube and seal it under vacuum.
-
Heat the sealed tube in a thermostated oil bath to a temperature within the nematic range of the p-MBA/HBA mixture. The nematic range should be predetermined by differential scanning calorimetry (DSC) or polarized light microscopy.
-
Carry out the polymerization for a specified duration.
-
After polymerization, cool the tube to room temperature and break the seal.
-
Extract the reaction mixture repeatedly with diethyl ether containing a trace amount of hydroquinone. The monomer and HBA are soluble in ether, while the polymer is not.[2]
-
Collect the precipitated polymer by filtration.
-
Dry the polymer under vacuum to a constant weight.
Polymerization in Smectic Liquid Crystalline Medium
This protocol describes the UV-initiated polymerization of p-MBA in the smectic liquid crystal p-cetyloxybenzoic acid (CBA).[1][2]
Materials:
-
This compound (p-MBA)
-
p-Cetyloxybenzoic acid (CBA)
-
Mica plates
-
UV lamp
-
Diethyl ether
-
Hydroquinone (inhibitor)
Procedure:
-
Prepare a homogeneous mixture of p-MBA and CBA in the desired molar ratio (e.g., 1:1 or 0.5:1).
-
Deposit a thin film of the mixture onto a freshly cleaved mica plate.[1][2]
-
Melt the mixture on the plate and then cool it to room temperature to establish the smectic phase.
-
Place the mica plate with the sample in a quartz flask under a nitrogen atmosphere.
-
Position the flask in a thermostated setup under a UV lamp.
-
Irradiate the sample with UV light for a specified time at a temperature within the smectic range of the p-MBA/CBA mixture.
-
After polymerization, scrape the polymer from the mica plate.
-
Extract the product with diethyl ether containing a trace of hydroquinone to remove unreacted monomer and CBA.[2]
-
Collect the insoluble polymer by filtration.
-
Dry the polymer under vacuum.
Data Presentation
The following tables summarize the quantitative data for the polymerization of this compound in liquid crystalline media.
| Monomer | Liquid Crystalline Solvent | Molar Ratio (LC : Monomer) | Phase | Initiator | Polymerization Temperature |
| p-MBA | p-Heptyloxybenzoic Acid (HBA) | 1:1 | Nematic | Benzoyl Peroxide | Within nematic range |
| p-MBA | p-Heptyloxybenzoic Acid (HBA) | 1:0.5 | Nematic | Benzoyl Peroxide | Within nematic range |
| p-MBA | p-Cetyloxybenzoic Acid (CBA) | 1:1 | Smectic | UV Radiation | Within smectic range |
| p-MBA | p-Cetyloxybenzoic Acid (CBA) | 1:0.5 | Smectic | UV Radiation | Within smectic range |
| Polymerization Medium | Conversion (%) | Isotactic Triads (%) | Heterotactic Triads (%) | Syndiotactic Triads (%) |
| Nematic (55% conversion) | 55 | - | Increased amount | - |
| Smectic | - | Increased percentage | - | - |
| Solution (Reference) | - | - | - | Predominant |
Note: Specific quantitative values for tacticity are often determined by detailed analysis of NMR spectra and may vary based on precise experimental conditions. The table indicates general trends observed in the literature.[1][2]
Characterization of Polymers
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the polymerization and to get a qualitative idea of the polymer's tacticity. The carbonyl region of the IR spectrum is particularly informative.[1][2]
-
An absorption band around 1690 cm⁻¹ is predominant in isotactic poly(this compound).[1][2]
-
An absorption band around 1740 cm⁻¹ is characteristic of the syndiotactic polymer.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the quantitative determination of polymer tacticity. The poly(this compound) is first hydrolyzed to polymethacrylic acid, which is then methylated with diazomethane to yield poly(methyl methacrylate) (PMMA).[1][2] The tacticity is then determined from the NMR spectrum of the resulting PMMA.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Proposed mechanism for isotactic placement during polymerization in a smectic phase.
References
Application Notes and Protocols for a-Methacryloyloxybenzoic Acid in Stereospecific Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of α-Methacryloyloxybenzoic acid as a versatile monomer for the synthesis of stereospecific polymers. Detailed protocols for monomer synthesis, stereocontrolled polymerization, and polymer characterization are provided to guide researchers in exploring the potential of this functional polymer in various applications, including advanced drug delivery systems.
Introduction
α-Methacryloyloxybenzoic acid is a functional monomer that combines the reactive methacrylate group, capable of undergoing chain-growth polymerization, with a benzoic acid moiety. The presence of the carboxylic acid group offers opportunities for post-polymerization modification, pH-responsiveness, and interaction with active pharmaceutical ingredients (APIs). The stereochemical arrangement of the polymer backbone, or tacticity, significantly influences its physical, chemical, and biological properties. This document outlines methods to synthesize stereospecific, particularly isotactic, poly(α-Methacryloyloxybenzoic acid) and characterizes its properties for potential applications in drug development.
Monomer Synthesis: α-Methacryloyloxybenzoic Acid
A proposed synthetic route for α-Methacryloyloxybenzoic acid is via the esterification of salicylic acid with methacryloyl chloride. This method is adapted from established protocols for the esterification of salicylic acid.[1][2]
Experimental Protocol: Synthesis of α-Methacryloyloxybenzoic Acid
Materials:
-
Salicylic acid
-
Methacryloyl chloride
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve salicylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution in an ice bath to 0°C.
-
Add methacryloyl chloride (1.1 equivalents) dropwise to the solution via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure α-Methacryloyloxybenzoic acid.
Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Stereospecific Polymerization of α-Methacryloyloxybenzoic Acid
Two primary methods are proposed for achieving stereospecific polymerization of α-Methacryloyloxybenzoic acid: polymerization in a liquid crystalline medium to favor isotactic chain growth and anionic polymerization for controlled stereochemistry.
Method 1: Polymerization in a Liquid Crystalline Medium (Proposed)
This method aims to produce highly isotactic polymer by utilizing the ordered environment of a liquid crystal mesophase to direct the approach of the monomer to the growing polymer chain.
Materials:
-
α-Methacryloyloxybenzoic acid (monomer)
-
Nematic liquid crystal (e.g., 4-Cyano-4'-pentylbiphenyl, 5CB)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene
-
Methanol
-
Glass polymerization tube
-
Vacuum line
-
Heating block/oil bath
Experimental Protocol:
-
Prepare a homogeneous solution of α-Methacryloyloxybenzoic acid, the nematic liquid crystal, and AIBN in a minimal amount of anhydrous toluene inside a glass polymerization tube.
-
Evaporate the toluene under a gentle stream of nitrogen, followed by drying under high vacuum to form a uniform film.
-
Seal the polymerization tube under vacuum.
-
Heat the tube to the desired temperature within the nematic phase of the liquid crystal (e.g., 60-80°C) to initiate polymerization.
-
Maintain the temperature for 24-48 hours.
-
After the polymerization, cool the tube to room temperature and break the seal.
-
Dissolve the contents in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent like methanol.
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Method 2: Anionic Polymerization of a Protected Monomer (Proposed)
Anionic polymerization of methacrylate derivatives is a well-established method for producing stereoregular polymers. To prevent the acidic proton of the carboxylic acid from interfering with the anionic initiator, a protected version of the monomer, such as the tert-butyl ester of α-Methacryloyloxybenzoic acid, should be used, followed by post-polymerization deprotection. A detailed protocol for the anionic polymerization of tert-butyl methacrylate is provided as a template.[3][4]
Experimental Protocol:
Part A: Polymerization
-
Monomer and Solvent Purification: Purify tert-butyl α-methacryloyloxybenzoate and the solvent (e.g., THF) to remove any protic impurities.
-
Initiator Preparation: Prepare a solution of the initiator, such as n-butyllithium (n-BuLi) or diphenylmethyl lithium (DPhLi), in a suitable solvent under an inert atmosphere.
-
Polymerization:
-
In a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, add the purified solvent and cool to the desired temperature (e.g., -78°C).
-
Add the initiator solution via syringe.
-
Slowly add the purified monomer to the initiator solution. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).
-
-
Termination: Terminate the polymerization by adding a quenching agent, such as degassed methanol.
-
Polymer Isolation: Precipitate the polymer in a non-solvent (e.g., a mixture of methanol and water), filter, and dry under vacuum.
Part B: Deprotection
-
Dissolve the protected polymer in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the reaction by ¹H NMR until the tert-butyl group is completely removed.
-
Precipitate the deprotected poly(α-Methacryloyloxybenzoic acid) in a non-solvent, filter, and dry.
Characterization of Poly(α-Methacryloyloxybenzoic Acid)
Data Presentation: Polymer Properties
The following table summarizes hypothetical but expected data for poly(α-Methacryloyloxybenzoic acid) synthesized under different conditions.
| Polymerization Method | Initiator/Medium | Temperature (°C) | Tacticity (Isotactic %) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Free Radical | AIBN | 70 | ~20 | 50,000 | 2.1 | 135 |
| Liquid Crystalline | AIBN / 5CB | 70 | >70 | 45,000 | 1.8 | 150 |
| Anionic | n-BuLi | -78 | >90 | 30,000 | 1.1 | 162 |
Experimental Protocols for Characterization
4.2.1. Determination of Tacticity by ¹H NMR Spectroscopy
The tacticity of poly(α-Methacryloyloxybenzoic acid) can be determined after converting it to poly(methyl methacrylate) (PMMA) to compare with well-established NMR data.[5]
-
Hydrolysis: Hydrolyze the poly(α-Methacryloyloxybenzoic acid) to poly(methacrylic acid) using a suitable method (e.g., acid or base catalysis).
-
Methylation: Methylate the resulting poly(methacrylic acid) using diazomethane or another suitable methylating agent to obtain PMMA.
-
NMR Analysis:
-
Dissolve the resulting PMMA in a deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the signals corresponding to the α-methyl protons (typically between 0.8 and 1.4 ppm). The relative areas of the peaks corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads can be used to quantify the tacticity.
-
4.2.2. Determination of Molecular Weight by Gel Permeation Chromatography (GPC) [6][7][8][9][10]
-
Sample Preparation: Prepare a dilute solution of the polymer in a suitable mobile phase (e.g., THF) at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA).
-
Analysis: Inject the polymer solution and record the chromatogram.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the calibration curve.
4.2.3. Thermal Analysis by Differential Scanning Calorimetry (DSC) [11][12][13][14]
-
Sample Preparation: Accurately weigh a small amount of the dry polymer sample (5-10 mg) into an aluminum DSC pan and seal it.
-
Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected glass transition and melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve from the second heating scan.
Application in Drug Delivery: A Hypothetical Signaling Pathway
The carboxylic acid groups in poly(α-Methacryloyloxybenzoic acid) can be exploited for pH-responsive drug delivery. For instance, the polymer can self-assemble into micelles in aqueous solution, encapsulating a hydrophobic drug. In the acidic environment of a tumor or within the endosomes of cancer cells, the protonation of the carboxylate groups can lead to micelle destabilization and drug release.[15][16][17][18]
Proposed Mechanism of Action
Caption: pH-responsive drug delivery mechanism of poly(α-Methacryloyloxybenzoic acid) micelles.
Experimental Workflow for Drug Release Study
Caption: Workflow for in vitro pH-triggered drug release studies.
Conclusion
α-Methacryloyloxybenzoic acid is a promising monomer for the development of stereospecific polymers with tunable properties. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and characterization of these materials. The unique combination of a stereoregular backbone and functional carboxylic acid groups makes poly(α-Methacryloyloxybenzoic acid) a strong candidate for advanced applications, particularly in the field of controlled drug delivery, where its pH-responsive nature can be leveraged for targeted therapy. Further research into optimizing polymerization conditions and evaluating the in vivo performance of these polymers is warranted.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of poly(n-hexyl methacrylate)-b-poly(methyl methacrylate) via anionic polymerization with t-BuOK as the initiator at ambient temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. measurlabs.com [measurlabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 8. aimplas.net [aimplas.net]
- 9. infinitalab.com [infinitalab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. thermalsupport.com [thermalsupport.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. researchgate.net [researchgate.net]
- 16. Drug-loaded pH-responsive polymeric micelles: Simulations and experiments of micelle formation, drug loading and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for a-Methacryloyloxybenzoic Acid in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of a-methacryloyloxybenzoic acid and its derivatives in the synthesis of dental resin composites. The information is intended to guide researchers in exploring the synthesis, characterization, and application of these novel monomers in restorative dental materials.
Introduction
Dental resin composites are a cornerstone of modern restorative dentistry, valued for their aesthetic qualities and direct application capabilities. The performance of these materials is largely dictated by the chemistry of the organic resin matrix. Standard resin systems are typically based on monomers like bisphenol A-glycidyl methacrylate (BisGMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[1][2] However, there is ongoing research to develop novel monomers that can enhance specific properties of the final composite, such as adhesion, biocompatibility, and mechanical strength.
One such area of investigation involves the incorporation of functional monomers containing carboxylic acid groups, such as a-methacryloyloxybenzoic acid. The introduction of a carboxylic acid moiety into the polymer network can offer several advantages, including improved adhesion to the tooth structure through chemical interaction with hydroxyapatite, enhanced hydrophilicity for better interaction with dentin, and the potential for therapeutic agent delivery.
A promising derivative, 2-((1,3-bis(methacryloyloxy)propan-2-yloxy)carbonyl)benzoic acid (BMPB), has been synthesized and evaluated for its potential in dental adhesive applications. Its performance in filled dental resin composites is an area of active research.
Synthesis of a-Methacryloyloxybenzoic Acid Monomer (BMPB)
The synthesis of 2-((1,3-bis(methacryloyloxy)propan-2-yloxy)carbonyl)benzoic acid (BMPB) is a key step in its application. Below is a generalized protocol based on reported syntheses of similar dental monomers.
Experimental Protocol: Synthesis of BMPB
Materials:
-
Glycerol dimethacrylate (GDMA)
-
Phthalic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve glycerol dimethacrylate (GDMA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Reactants: Slowly add a solution of phthalic anhydride in DCM to the flask.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter the solution and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure BMPB monomer.
-
Characterization: Confirm the structure and purity of the synthesized BMPB monomer using techniques such as 1H NMR, 13C NMR, and FTIR spectroscopy.
Formulation of Dental Resin Composites with a-Methacryloyloxybenzoic Acid
The incorporation of a-methacryloyloxybenzoic acid or its derivatives into a dental resin composite involves blending the novel monomer with conventional dimethacrylate monomers, a photoinitiator system, and inorganic filler particles.
Experimental Protocol: Preparation of Experimental Dental Resin Composite
Materials:
-
Resin Matrix:
-
Bisphenol A-glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
2-((1,3-bis(methacryloyloxy)propan-2-yloxy)carbonyl)benzoic acid (BMPB)
-
-
Photoinitiator System:
-
Camphorquinone (CQ)
-
Ethyl-4-(dimethylamino)benzoate (EDMAB)
-
-
Inhibitor:
-
Butylated hydroxytoluene (BHT)
-
-
Filler:
-
Silanized barium borosilicate glass fillers (average particle size ~1 µm)
-
Procedure:
-
Resin Mixture Preparation: In a light-protected container, mix the resin monomers (e.g., a blend of BisGMA, TEGDMA, and BMPB at a specific weight ratio).
-
Addition of Initiator System: Add the photoinitiator (CQ), co-initiator (EDMAB), and inhibitor (BHT) to the resin mixture. Mix thoroughly until a homogenous solution is obtained. This should be done in a dark room or under a safelight to prevent premature polymerization.
-
Incorporation of Filler: Gradually add the silanized glass filler to the resin mixture. Mix mechanically (e.g., using a dual asymmetric centrifugal mixer) until the filler is uniformly dispersed and a paste-like consistency is achieved. A typical filler loading for a restorative composite is in the range of 70-80% by weight.
-
Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.
-
Storage: Store the prepared dental composite paste in a light-proof syringe until use.
Characterization of Dental Resin Composites
A series of standardized tests are required to evaluate the physical, mechanical, and biological properties of the experimental dental resin composite containing a-methacryloyloxybenzoic acid.
Experimental Protocol: Material Characterization
-
Degree of Conversion (DC):
-
Place a small amount of the uncured composite between two Mylar strips pressed to a thickness of approximately 1 mm.
-
Record a Fourier Transform Infrared (FTIR) spectrum of the uncured sample, focusing on the aliphatic C=C absorption peak at ~1638 cm-1 and an internal standard peak (e.g., aromatic C=C at ~1608 cm-1).
-
Light-cure the sample for 40 seconds using a dental curing light.
-
Record an FTIR spectrum of the cured sample.
-
Calculate the DC (%) using the following formula: DC (%) = [1 - (Peak Area of C=Ccured / Peak Area of Aromaticcured) / (Peak Area of C=Cuncured / Peak Area of Aromaticuncured)] x 100
-
-
Flexural Strength and Modulus:
-
Prepare bar-shaped specimens (2 mm x 2 mm x 25 mm) by filling a mold with the composite paste and light-curing from both sides.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas for a three-point bending test.
-
-
Water Sorption and Solubility:
-
Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness).
-
Store the specimens in a desiccator until a constant mass (m1) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot dry, and weigh to obtain the mass (m2).
-
Recondition the specimens in the desiccator until a constant mass (m3) is achieved.
-
Calculate water sorption (Wsp) and solubility (Wsl) using the following formulas: Wsp (µg/mm3) = (m2 - m3) / V Wsl (µg/mm3) = (m1 - m3) / V (where V is the volume of the specimen in mm3)
-
-
Polymerization Shrinkage:
-
Measure the density of the uncured paste and the cured composite using a gas pycnometer.
-
Calculate the volumetric shrinkage (%) using the formula: Shrinkage (%) = [(densitycured - densityuncured) / densitycured] x 100
-
Quantitative Data Summary
The following table summarizes the properties of an experimental dental adhesive containing 25 wt% of the novel monomer BMPB compared to a conventional BisGMA/HEMA control adhesive. While this data is for an unfilled adhesive, it provides valuable insight into the potential effects of BMPB on the resin matrix of a composite.
| Property | Experimental Adhesive (with 25% BMPB) | Control Adhesive (BisGMA/HEMA) |
| Viscosity (Pa·s) | 0.04 - 0.07 | 0.09 - 0.12 |
| Degree of Conversion (%) | 78 - 89 | 67 - 71 |
| Glass Transition Temperature (°C) | 146 - 157 | 123 - 135 |
| Rubbery Modulus (MPa) | 33 - 36 | 15 - 26 |
Data adapted from studies on dental adhesives containing BMPB.[3][4]
Visualizations
Synthesis of BMPB Monomer
Caption: Synthesis workflow for BMPB monomer.
Experimental Workflow for Dental Composite Formulation and Testing
Caption: Workflow for composite formulation and testing.
Signaling Pathways and Logical Relationships
The carboxylic acid group of a-methacryloyloxybenzoic acid can potentially interact with the tooth structure via a chemical bonding mechanism, supplementing the micromechanical retention typically relied upon in dental composites.
Caption: Adhesion mechanism of carboxylic acid monomer.
References
- 1. dentalblog.solventum.com [dentalblog.solventum.com]
- 2. Resin based restorative dental materials: characteristics and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of antibacterial dental monomers and composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Methacryloyloxybenzoic Acid in Side-Chain Liquid Crystal Polymers
Introduction
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the use of p-Methacryloyloxybenzoic acid in the synthesis and application of side-chain liquid crystal polymers (SCLCPs). SCLCPs are a class of materials that combine the unique optical properties of liquid crystals with the processability and mechanical stability of polymers. The incorporation of this compound as a mesogenic (liquid crystal-forming) side group allows for the creation of polymers with tunable properties for various applications, most notably in the field of controlled drug delivery.
Application Notes
Overview of this compound based SCLCPs
Side-chain liquid crystal polymers derived from this compound are typically synthesized via free-radical polymerization. The resulting polymer, poly(this compound), possesses a polymethacrylate backbone with pendant phenyl benzoate groups. These mesogenic side chains can self-assemble into ordered liquid crystalline phases, such as nematic and smectic phases, over a broad temperature range. The thermal stability and liquid crystalline behavior of these polymers make them attractive for applications requiring anisotropic properties.
Key Application: pH-Responsive Drug Delivery
A significant application of poly(this compound) is in the development of pH-responsive drug delivery systems. The carboxylic acid group on the benzoic acid moiety provides the polymer with pH sensitivity.
-
Mechanism of Action: In acidic environments, such as the stomach (pH 1.2-3.0), the carboxylic acid groups remain largely protonated (-COOH). This allows the polymer chains to remain relatively collapsed, minimizing drug release. Upon entering a more neutral or alkaline environment, such as the intestines (pH 6.8-7.4), the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains causes the polymer matrix to swell, leading to the controlled release of an entrapped drug. This behavior is particularly useful for protecting acid-sensitive drugs from the harsh environment of the stomach and for targeted release in the intestines.
-
Drug Compatibility: This polymer is particularly effective for the controlled release of cationic (positively charged) drugs, as there can be an ionic interaction between the negatively charged polymer and the positively charged drug, further modulating the release profile.
Characterization of this compound SCLCPs
To ensure the successful synthesis and performance of these polymers, a suite of characterization techniques is employed:
-
Structural Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the monomer and the final polymer.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is utilized to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer, which are crucial for its physical properties.
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): This technique is essential for identifying the glass transition temperature (Tg) and the temperatures of phase transitions between different liquid crystalline phases (e.g., smectic to nematic, nematic to isotropic).
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
-
Liquid Crystalline Properties:
-
Polarized Optical Microscopy (POM): POM is a key technique for visualizing the textures of the liquid crystalline phases, which helps in their identification. SCLCPs based on this compound have been shown to exhibit nematic schlieren textures.[1]
-
Quantitative Data
| Property | Typical Value/Range | Characterization Method |
| Glass Transition Temperature (Tg) | 80 - 120 °C | DSC |
| Nematic to Isotropic Transition (Tni) | 150 - 250 °C | DSC, POM |
| Decomposition Temperature (Td) | > 300 °C | TGA |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 (for free-radical polymerization) | GPC |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is based on the acylation of p-hydroxybenzoic acid.
Materials:
-
p-Hydroxybenzoic acid
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydroquinone (inhibitor)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-hydroxybenzoic acid and triethylamine in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride, dissolved in anhydrous THF, to the stirred solution via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight under a nitrogen atmosphere.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a 5% NaHCO₃ solution to remove any unreacted p-hydroxybenzoic acid and hydrochloric acid.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄.
-
Add a small amount of hydroquinone as a polymerization inhibitor.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound monomer.
-
Dry the purified monomer in a vacuum oven at a temperature below its melting point.
Protocol 2: Synthesis of Poly(this compound) via Free-Radical Polymerization
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator[2]
-
Anhydrous 1,4-dioxane or dimethylformamide (DMF) as solvent
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer and the initiator (e.g., 1-2 mol% AIBN relative to the monomer) in anhydrous 1,4-dioxane.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The solution will become more viscous as the polymer forms.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by redissolving it in a small amount of the polymerization solvent and re-precipitating it into methanol. Repeat this step 2-3 times to remove any unreacted monomer and initiator.
-
Dry the final polymer product in a vacuum oven at a temperature above the boiling point of the solvents but below the polymer's glass transition temperature until a constant weight is achieved.
Visualizations
Below are diagrams illustrating the key processes described in these notes.
Caption: Workflow for the synthesis and application of this compound SCLCPs.
Caption: pH-responsive drug release mechanism of poly(this compound).
References
Application Notes and Protocols for a-Methacryloyloxybenzoic Acid in Photopolymerizable Monomers for Lithography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and experimental protocols for the use of a-Methacryloyloxybenzoic acid in the formulation of photopolymerizable monomers for lithographic applications. The information is intended to guide researchers and scientists in the development of advanced photoresist materials.
Introduction
a-Methacryloyloxybenzoic acid is a functionalized methacrylate monomer that holds potential for use in photopolymerizable compositions for lithography. Its chemical structure, featuring both a polymerizable methacrylate group and a carboxylic acid moiety, allows it to be incorporated into polymer backbones that exhibit changes in solubility upon exposure to specific wavelengths of light. This property is fundamental to the formulation of chemically amplified photoresists, where a photoacid generator (PAG) catalyzes a change in the polymer's polarity in the exposed regions.
The carboxylic acid group can contribute to the aqueous base solubility of the polymer, a critical factor in the development process of positive-tone photoresists. In these systems, the unexposed regions of the photoresist are soluble in an alkaline developer, while the exposed regions, where a photochemical reaction has occurred, become insoluble. Conversely, in negative-tone systems, the exposed regions become insoluble.
Experimental Protocols
While specific, detailed protocols for photoresists based solely on a-Methacryloyloxybenzoic acid are not widely published, the following protocols are based on established methodologies for methacrylate-based chemically amplified photoresists and can be adapted for formulations incorporating this monomer.
Photoresist Formulation
A typical chemically amplified photoresist formulation involves the dissolution of the polymer, a photoacid generator (PAG), and any additives in a suitable solvent.
Materials:
-
Polymer: A copolymer incorporating a-Methacryloyloxybenzoic acid. This could be a copolymer with other methacrylate monomers designed to enhance properties like adhesion, etch resistance, or thermal stability.
-
Photoacid Generator (PAG): A compound that generates a strong acid upon exposure to radiation (e.g., UV light). Examples include onium salts like triphenylsulfonium triflate.
-
Solvent: A solvent that dissolves all components of the formulation and allows for uniform spin-coating. Propylene glycol monomethyl ether acetate (PGMEA) is a common choice.
-
Additive (Optional): Quenchers (e.g., a base) may be added in small amounts to control acid diffusion.
Protocol:
-
Dissolution: Dissolve the polymer, PAG, and any additives in the chosen solvent. The desired total solids content will depend on the target film thickness and the viscosity of the solution, but typically ranges from 5 to 20 wt%.
-
Mixing: Stir the solution at room temperature until all components are fully dissolved. This may take several hours.
-
Filtration: Filter the solution through a 0.2 µm filter to remove any particulate matter that could cause defects in the final film.
Lithographic Processing
The following steps outline a general process for patterning a substrate using a photoresist formulated with a-Methacryloyloxybenzoic acid.
Equipment:
-
Spin-coater
-
Hotplate
-
Exposure tool (e.g., UV lamp with a specific wavelength)
-
Development bath
-
Substrate (e.g., silicon wafer)
Protocol:
-
Substrate Preparation: Clean the substrate to ensure proper adhesion of the photoresist. This may involve solvent cleaning followed by a dehydration bake.
-
Spin-Coating: Dispense the photoresist solution onto the center of the substrate. Spin the substrate at a predetermined speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.
-
Soft Bake (Pre-bake): Bake the coated substrate on a hotplate to remove the solvent from the photoresist film. A typical soft bake is performed at 90-110°C for 60-90 seconds.
-
Exposure: Expose the photoresist film to radiation through a photomask. The exposure dose will depend on the sensitivity of the photoresist formulation.
-
Post-Exposure Bake (PEB): Bake the exposed substrate on a hotplate. This step is crucial for chemically amplified resists as it drives the acid-catalyzed reaction that changes the solubility of the polymer. A typical PEB is performed at 100-130°C for 60-90 seconds.
-
Development: Immerse the substrate in a developer solution to remove the soluble regions of the photoresist. For a positive-tone resist based on a carboxylic acid-containing polymer, an aqueous alkaline developer such as 0.26 N tetramethylammonium hydroxide (TMAH) is commonly used. The development time will vary depending on the resist formulation and exposure dose.
-
Rinse and Dry: Rinse the substrate with deionized water and dry it with a stream of nitrogen.
-
Hard Bake (Post-bake): A final bake at a higher temperature (e.g., 110-150°C) can be performed to further harden the patterned photoresist and improve its etch resistance.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain for the lithographic performance of photoresists based on a-Methacryloyloxybenzoic acid. The following table is a template that can be used to structure and present experimental data as it is generated.
| Parameter | Value | Units | Conditions |
| Formulation | |||
| Polymer Composition | % | ||
| PAG Loading | wt% | ||
| Solvent | |||
| Processing | |||
| Film Thickness | nm | ||
| Soft Bake | °C / s | ||
| Exposure Dose | mJ/cm² | Wavelength: xxx nm | |
| Post-Exposure Bake | °C / s | ||
| Developer | Concentration, Time | ||
| Performance | |||
| Sensitivity (E₀) | mJ/cm² | ||
| Resolution | nm | ||
| Contrast (γ) | |||
| Etch Rate | nm/min | Etchant, Power |
Diagrams
Experimental Workflow for Photolithography
The following diagram illustrates the general workflow for a photolithography process using a chemically amplified photoresist.
Caption: General workflow for photolithography.
Positive-Tone Photoresist Mechanism
This diagram outlines the conceptual mechanism of a positive-tone, chemically amplified photoresist.
Caption: Positive-tone photoresist mechanism.
Application Notes and Protocols: Polymerization of a-Methacryloyloxybenzoic Acid Initiated by Benzoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Methacryloyloxybenzoic acid, a methacrylic derivative of salicylic acid, is a monomer of significant interest in the development of functional polymers for biomedical applications. Its structure combines a polymerizable methacrylate group with the therapeutic moiety of benzoic acid, offering potential for the creation of drug delivery systems, bioactive coatings, and dental materials. This document provides detailed application notes and protocols for the free-radical polymerization of a-methacryloyloxybenzoic acid using benzoyl peroxide as a thermal initiator.
Principle of the Reaction
The polymerization of a-methacryloyloxybenzoic acid is achieved through a free-radical mechanism. The process is initiated by the thermal decomposition of benzoyl peroxide (BPO), which generates free radicals. These highly reactive species then attack the vinyl group of the a-methacryloyloxybenzoic acid monomer, initiating a chain reaction. The propagation phase involves the sequential addition of monomer units to the growing polymer chain. The process concludes with termination steps, where two growing chains combine or undergo disproportionation, resulting in the final polymer product, poly(a-methacryloyloxybenzoic acid).
Experimental Protocols
The following protocols are provided as a representative guide for the solution and bulk polymerization of a-methacryloyloxybenzoic acid. Researchers should optimize these conditions based on their specific requirements for molecular weight and polymer properties.
Materials and Equipment
-
Monomer: a-Methacryloyloxybenzoic acid (2-methacryloyloxybenzoic acid)
-
Initiator: Benzoyl peroxide (BPO)
-
Solvent (for solution polymerization): Dioxane, N,N-Dimethylformamide (DMF), or Toluene (anhydrous)
-
Precipitation/Purification: Methanol or Diethyl ether
-
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Vacuum filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
-
Protocol 1: Solution Polymerization
This protocol describes a typical solution polymerization of a-methacryloyloxybenzoic acid. Solution polymerization allows for better control of viscosity and heat dissipation compared to bulk polymerization.
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask, dissolve a-methacryloyloxybenzoic acid in the chosen anhydrous solvent (e.g., dioxane) to achieve the desired monomer concentration (a typical starting point is 1 M).
-
Initiator Addition: Add benzoyl peroxide to the monomer solution. The initiator concentration can be varied to control the molecular weight of the polymer; a common starting range is 0.1 to 1.0 mol% with respect to the monomer.
-
Inert Atmosphere: Seal the flask and deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for 20-30 minutes. Oxygen can inhibit free-radical polymerization.
-
Polymerization Reaction: Immerse the flask in a preheated oil bath at a temperature between 60-80 °C. The thermal decomposition of benzoyl peroxide is efficient in this temperature range.
-
Reaction Monitoring: Allow the reaction to proceed with continuous stirring for a period of 4 to 24 hours. The reaction time will influence the monomer conversion and the final molecular weight of the polymer.
-
Polymer Precipitation: After the desired reaction time, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a non-solvent for the polymer, such as methanol or diethyl ether, while stirring vigorously. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Bulk Polymerization
Bulk polymerization is carried out without a solvent, leading to a high-purity polymer. However, the viscosity and exotherm of the reaction can be challenging to control.
-
Monomer and Initiator Mixing: In a suitable reaction vessel, melt the a-methacryloyloxybenzoic acid monomer by gentle heating if it is a solid at room temperature.
-
Initiator Dissolution: Add the desired amount of benzoyl peroxide (typically 0.05 to 0.5 wt% of the monomer) to the molten monomer and stir until it is completely dissolved.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen.
-
Polymerization: Heat the mixture to the desired reaction temperature (e.g., 70 °C) with continuous stirring. The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Termination and Isolation: Due to the high viscosity, the reaction may be stopped at a certain conversion by rapidly cooling the vessel. The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., DMF) and precipitating it in a non-solvent as described in the solution polymerization protocol.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the polymerization of a-methacryloyloxybenzoic acid. These values are illustrative and may vary depending on the specific reaction conditions.
| Parameter | Solution Polymerization | Bulk Polymerization |
| Monomer Concentration | 0.5 - 2.0 M | 100% (neat) |
| Initiator (BPO) Conc. | 0.1 - 1.0 mol% | 0.05 - 0.5 wt% |
| Solvent | Dioxane, DMF, Toluene | None |
| Temperature | 60 - 80 °C | 60 - 80 °C |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
Table 1: Typical Reaction Parameters
| Property | Expected Range | Characterization Technique |
| Number Average M.W. (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average M.W. (Mw) | 20,000 - 200,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC (Mw/Mn) |
| Yield | 70 - 95% | Gravimetric Analysis |
Table 2: Expected Polymer Characteristics
Visualizations
Free-Radical Polymerization Mechanism
The following diagram illustrates the three main stages of the free-radical polymerization of a-methacryloyloxybenzoic acid initiated by benzoyl peroxide.
Caption: Mechanism of free-radical polymerization.
Experimental Workflow for Solution Polymerization
This workflow diagram outlines the key steps involved in the solution polymerization of a-methacryloyloxybenzoic acid.
Caption: Solution polymerization workflow.
Application Notes and Protocols for a-Methacryloyloxybenzoic Acid in Mesomorphic Vinyl Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of a-Methacryloyloxybenzoic acid for the creation of mesomorphic vinyl polymers and their potential application in controlled drug delivery systems. Detailed experimental protocols and characterization data are presented to guide researchers in this field.
Introduction
Vinyl polymers containing mesogenic side groups, such as those derived from a-Methacryloyloxybenzoic acid, are a fascinating class of materials that combine the properties of polymers with the anisotropic behavior of liquid crystals. These materials, known as side-chain liquid crystalline polymers, can exhibit various mesophases (e.g., nematic, smectic) depending on their molecular architecture and temperature. The incorporation of a carboxylic acid moiety, as in a-Methacryloyloxybenzoic acid, introduces pH-responsiveness, making these polymers attractive for applications in "smart" drug delivery systems. The polymer can remain in a collapsed state in acidic environments (like the stomach) and swell in more neutral or basic environments (like the intestines), allowing for triggered drug release.
Data Presentation
Thermal Properties of Mesomorphic Poly(methacrylates)
The following table summarizes the thermal transition temperatures for a series of poly(p-alkoxybenzoyl-p-oxy-phenyl)methacrylates, which are structurally related to poly(a-Methacryloyloxybenzoic acid) and demonstrate the influence of the alkoxy chain length on the mesomorphic properties.
| Polymer | n | Glass Transition Temperature (Tg) (°C) | Mesophase Transition Temperature (Tm) (°C) | Isotropization Temperature (Ti) (°C) | Mesophase Type |
| P-1 | 2 | 125 | 185 | 250 | Nematic |
| P-2 | 3 | 120 | 175 | 240 | Nematic |
| P-3 | 4 | 115 | 165 | 230 | Nematic |
| P-4 | 6 | 105 | 150 | 210 | Smectic A |
| P-5 | 8 | 95 | 140 | 190 | Smectic A |
Note: This data is representative of the types of mesomorphic properties observed in similar polymer systems and is provided for illustrative purposes. Actual values for poly(a-Methacryloyloxybenzoic acid) may vary.
Experimental Protocols
Synthesis of p-Methacryloyloxybenzoic Acid (p-MOBA)
This protocol describes the synthesis of this compound via the esterification of p-hydroxybenzoic acid with methacryloyl chloride.
Materials:
-
p-Hydroxybenzoic acid
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Hydroquinone (inhibitor)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-hydroxybenzoic acid and a catalytic amount of hydroquinone in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add methacryloyl chloride dropwise from the dropping funnel over a period of 1-2 hours with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quench the reaction by adding water.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by ¹H NMR and FTIR spectroscopy.
Free-Radical Polymerization of this compound
This protocol outlines the free-radical polymerization of this compound to form a mesomorphic polymer.
Materials:
-
This compound (p-MOBA)
-
Benzoyl peroxide (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (non-solvent)
Procedure:
-
Dissolve the p-MOBA monomer and benzoyl peroxide in anhydrous DMF in a Schlenk flask.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Place the sealed flask in a preheated oil bath at 80 °C and stir for 24 hours.
-
After the polymerization, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine its mesomorphic properties.
Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(this compound).
pH-Responsive Drug Release Mechanism
Caption: Mechanism of pH-triggered drug release from a carboxylic acid-containing polymer.
Application in Controlled Drug Delivery
Polymers of a-Methacryloyloxybenzoic acid are promising candidates for oral drug delivery systems. A study on poly(methacryloyloxy-o-benzoic acid) demonstrated its use as a carrier for the cationic drugs propranolol HCl and labetalol HCl.[1][2][3][4][5] The polymer and drug form a water-insoluble complex through secondary forces.
In a simulated gastric fluid with a low pH of 1.2, the carboxylic acid groups of the polymer are protonated, leading to a collapsed polymer structure that minimizes drug release.[1][2][3][4] This is advantageous for protecting the drug from the harsh acidic environment of the stomach and preventing premature release.
As the polymer-drug complex moves to the more neutral pH of the intestines (pH 6.8 and 7.4), the carboxylic acid groups deprotonate.[1][2][3][4] The resulting electrostatic repulsion between the carboxylate anions causes the polymer to swell, leading to a controlled and sustained release of the entrapped drug.[1][2][3][4] The release mechanism can be controlled by factors such as the drug's solubility and the erosion of the polymer tablet.[1] This pH-responsive behavior makes these polymers "intelligent" carriers for targeted drug delivery to the intestines.
References
- 1. Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release [scielo.org.mx]
- 2. Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release [scielo.org.mx]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. researchgate.net [researchgate.net]
Preparation of Atactic α-Methacryloyloxybenzoic Acid Polymers: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of atactic α-methacryloyloxybenzoic acid polymers. The information is compiled from seminal literature in the field to guide researchers in the synthesis and characterization of these polymers for various applications, including drug delivery and materials science.
Introduction
α-Methacryloyloxybenzoic acid is a versatile monomer that can be polymerized to yield polymers with interesting properties, largely influenced by the tacticity of the polymer chain. Atactic polymers of α-methacryloyloxybenzoic acid, characterized by a random orientation of the side groups, are of particular interest. This atactic nature generally results in amorphous materials with distinct thermal and mechanical properties compared to their stereoregular counterparts. The synthesis of atactic poly(α-methacryloyloxybenzoic acid) is typically achieved through free-radical polymerization. This document outlines a detailed protocol for such a synthesis and presents key characterization data.
Data Summary
The following table summarizes the key quantitative data for α-methacryloyloxybenzoic acid and its atactic polymer as reported in the literature.
| Parameter | Value | Reference |
| Monomer: α-Methacryloyloxybenzoic Acid | ||
| Melting Point | 182 °C | [1] |
| Polymer: Atactic Poly(α-Methacryloyloxybenzoic Acid) | ||
| Glass Transition Temperature (Tg) | 125-130 °C | [1] |
| Molecular Weight (Viscosity Average, Mv) | ~100,000 g/mol | [1] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of atactic poly(α-methacryloyloxybenzoic acid) based on established methods.[1]
Materials and Methods
-
Monomer: α-Methacryloyloxybenzoic acid (purified by repeated recrystallization from various solvents)
-
Initiator: tert-butyl perbenzoate (TBPB)
-
Solvent (for purification): Dioxane
-
Precipitant: Hexane
-
Apparatus: Polymerization tubes, vacuum line, constant temperature bath, viscometer.
Synthesis of Atactic Poly(α-Methacryloyloxybenzoic acid)
-
Monomer Preparation: The α-methacryloyloxybenzoic acid monomer is purified by repeated recrystallization to achieve a sharp melting point of 182°C.
-
Polymerization Setup: The purified monomer is placed in a polymerization tube. 1% by weight of tert-butyl perbenzoate, with respect to the monomer, is added as the initiator.
-
Degassing: The polymerization tube containing the monomer and initiator is connected to a vacuum line and thoroughly degassed to remove any dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: The sealed and degassed polymerization tube is then immersed in a constant temperature bath set between 100-120°C. The polymerization is allowed to proceed for several hours.
-
Polymer Isolation: After the polymerization period, the tube is cooled, and the solid polymer is recovered.
-
Purification: The obtained polymer is dissolved in a suitable solvent such as dioxane. The polymer solution is then slowly added to a large excess of a non-solvent, like hexane, with vigorous stirring to precipitate the purified polymer.
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 50°C to a constant weight to remove any residual solvent.
Characterization
-
Molecular Weight Determination: The viscosity-average molecular weight (Mv) of the polymer can be determined by measuring the intrinsic viscosity of the polymer solution in dioxane at 30°C.
-
Thermal Analysis: The glass transition temperature (Tg) of the atactic polymer is determined using differential scanning calorimetry (DSC).
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and characterization of atactic poly(α-methacryloyloxybenzoic acid).
Caption: Experimental workflow for the synthesis and characterization of atactic poly(α-methacryloyloxybenzoic acid).
References
Troubleshooting & Optimization
a-Methacryloyloxybenzoic acid storage conditions to prevent premature polymerization
This technical support center provides guidance on the proper storage and handling of a-Methacryloyloxybenzoic acid to prevent premature polymerization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Premature Polymerization
| Issue | Possible Causes | Recommended Actions |
| Monomer appears viscous, cloudy, or contains solid particles. | Premature polymerization has likely occurred. | Do not use the material. Contact your supplier for a replacement. Review your storage conditions against the recommendations in this guide. |
| Monomer polymerizes during a reaction, leading to unexpected exotherms or gelation. | Inhibitor has been depleted or is ineffective. | Immediately and safely terminate the reaction. Before repeating, test the inhibitor level in the starting material. Ensure your reaction setup does not introduce contaminants that consume the inhibitor. |
| Inhibitor level is found to be low upon testing. | The monomer has been stored for an extended period, at elevated temperatures, or under improper atmospheric conditions. | If the monomer has not yet polymerized, consider adding a shortstop inhibitor if you are equipped to do so safely and have validated procedures. Otherwise, dispose of the material according to safety guidelines. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a-Methacryloyloxybenzoic acid?
A1: a-Methacryloyloxybenzoic acid should be stored in a tightly closed container in a dry, well-ventilated area.[1] For optimal stability and to prevent premature polymerization, it is recommended to store the material at refrigerated temperatures, typically between 2-8°C.[2][3] It is crucial to keep it away from sources of heat, sparks, open flames, and direct sunlight.[2][4]
Q2: Why is oxygen important during storage?
A2: Most inhibitors used in methacrylic acid and its derivatives, such as Monomethyl Ether of Hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively.[2][5] Storing the monomer under an inert atmosphere like nitrogen will render the inhibitor ineffective and can lead to rapid polymerization.[2][5] Therefore, a headspace containing air (oxygen) should always be maintained in the storage container.[5]
Q3: What are common inhibitors used for a-Methacryloyloxybenzoic acid?
Q4: What is the expected shelf life of a-Methacryloyloxybenzoic acid?
A4: The shelf life is highly dependent on storage conditions. For commercially available methacrylic acid inhibited with MEHQ, a shelf life of one year at ambient conditions is generally expected.[5] However, storage at elevated temperatures will significantly reduce this shelf life.[8] For a-Methacryloyloxybenzoic acid, it is best to consult the supplier's certificate of analysis and to re-test the material if it has been stored for an extended period.
Q5: What are the signs of premature polymerization?
A5: An increase in viscosity, the appearance of cloudiness, or the formation of solid particles are all indicators that premature polymerization has begun. If any of these signs are observed, the material should not be used.
Q6: Can I remove the inhibitor from a-Methacryloyloxybenzoic acid?
A6: Yes, the inhibitor can be removed, often by extraction or distillation.[9] However, this should only be done immediately before use, as the uninhibited monomer is highly prone to spontaneous polymerization. Proper procedures and safety precautions must be strictly followed when removing the inhibitor.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 2 - 8 °C | Recommended for optimal stability and to prolong shelf life.[2][3] |
| Inhibitor | MEHQ (Monomethyl Ether of Hydroquinone) | A common inhibitor for methacrylic monomers.[2][6][7] |
| Inhibitor Concentration | ~250 ppm | A typical concentration for MEHQ in methacrylic acid.[7] |
| Storage Atmosphere | Air (presence of oxygen) | Oxygen is essential for the inhibitor to function correctly.[2][5] Do not store under an inert atmosphere. |
| Typical Shelf Life | ~1 year | At ambient conditions for inhibited methacrylic acid.[5] Shelf life is reduced at higher temperatures.[8] |
Experimental Protocols
Protocol: Spectrophotometric Determination of MEHQ Inhibitor Level
This protocol provides a general method for determining the concentration of the MEHQ inhibitor. This method is based on the colorimetric reaction of MEHQ with sodium hydroxide.
Materials:
-
a-Methacryloyloxybenzoic acid sample
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
MEHQ standard solutions of known concentrations (e.g., 50, 100, 150, 200, 250 ppm in an appropriate solvent)
-
Separatory funnel (500 mL)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of MEHQ standard solutions of known concentrations.
-
For each standard, follow steps 3-6 to extract the MEHQ and measure the absorbance.
-
Plot a standard curve of absorbance versus MEHQ concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mL of the a-Methacryloyloxybenzoic acid sample into a 500 mL separatory funnel.
-
-
Extraction:
-
Add 90 mL of a 5% NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous (bottom) layer will contain the extracted MEHQ and will likely have a slight yellow color.
-
-
Sample Collection:
-
Carefully drain the lower aqueous layer into a clean flask.
-
-
Spectrophotometric Measurement:
-
Calibrate the UV-Vis spectrophotometer using a 5% NaOH solution as the blank.
-
Measure the absorbance of the collected aqueous sample at the wavelength of maximum absorbance for the MEHQ-NaOH complex (typically around 420 nm, but should be determined with a standard).
-
-
Concentration Determination:
-
Using the absorbance value of the sample, determine the concentration of MEHQ from the standard curve.
-
Visualizations
Caption: Factors leading to premature polymerization.
Caption: Workflow for inhibitor concentration determination.
References
- 1. Determination of Inhibitor Content in Acrylic Monomer [chemicalslearning.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 4. data.epo.org [data.epo.org]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. jamorin.com [jamorin.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ayersintl.com [ayersintl.com]
- 9. Poly(methacrylic acid) - Wikipedia [en.wikipedia.org]
Technical Support Center: a-Methacryloyloxybenzoic Acid Inhibitor Removal for Controlled Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of inhibitors from a-Methacryloyloxybenzoic acid to ensure controlled and successful polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inhibitors from a-Methacryloyloxybenzoic acid before polymerization?
A1: Commercial a-Methacryloyloxybenzoic acid is stabilized with inhibitors to prevent premature polymerization during transport and storage.[1][2][3] These inhibitors, typically phenolic compounds like monomethyl ether hydroquinone (MEHQ), function as radical scavengers.[4] If not removed, they will interfere with the free-radical initiator used to start the polymerization, leading to unpredictable induction periods, reduced polymerization rates, and lower polymer molecular weight.[2][3] For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), removing the inhibitor is crucial for predictable kinetics and polymer characteristics.[5]
Q2: What are the common inhibitors found in a-Methacryloyloxybenzoic acid and other methacrylic monomers?
A2: The most common inhibitors used for methacrylic monomers are Monomethyl Ether Hydroquinone (MEHQ, also known as 4-methoxyphenol) and Hydroquinone (HQ).[4] Other inhibitors that may be used include p-benzoquinone and phenothiazine (PTZ).[6] Commercial methacrylic acid is often inhibited with MEHQ.[1]
Q3: What are the primary methods for removing inhibitors from a-Methacryloyloxybenzoic acid?
A3: The main techniques for inhibitor removal are:
-
Column Chromatography: Passing the monomer through a column packed with activated alumina or silica gel.[3]
-
Adsorption with Activated Carbon: Stirring the monomer with activated carbon and then filtering to remove the carbon and adsorbed inhibitor.[7]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.[3][7] This method is often recommended for polar monomers like acrylic acids.[8]
Q4: How does the presence of oxygen affect inhibitor performance?
A4: Inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[1][9] Oxygen reacts with initiating radicals to form peroxy radicals, which are then scavenged by the MEHQ. Therefore, methacrylic monomers should not be stored under an inert atmosphere if the inhibitor's efficacy is to be maintained.[1][9]
Q5: What safety precautions should be taken when handling inhibitor-free a-Methacryloyloxybenzoic acid?
A5: Once the inhibitor is removed, a-Methacryloyloxybenzoic acid is highly susceptible to spontaneous and potentially violent, exothermic polymerization.[1][7] It is crucial to:
-
Use the purified monomer as soon as possible, ideally within 24 hours.[7]
-
Store the inhibitor-free monomer at low temperatures (e.g., in a refrigerator), but be mindful of the monomer's freezing point to avoid inhibitor crystallization and uneven distribution upon thawing.[10]
-
Avoid exposure to heat, light, and contaminants that can initiate polymerization.[1][11]
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]
Troubleshooting Guides
Issue 1: Polymerization does not initiate after adding the initiator.
| Possible Cause | Troubleshooting Step |
| Incomplete inhibitor removal. | 1. Verify the efficiency of your removal method. You may need to increase the amount of adsorbent, use a fresh column, or optimize distillation parameters. 2. Consider adding a slightly higher concentration of the initiator to consume any residual inhibitor. However, this may affect the control over the polymerization.[5] |
| Inactive initiator. | 1. Ensure your initiator has been stored correctly and has not expired. 2. Prepare a fresh initiator solution. |
| Presence of other contaminants that inhibit polymerization. | 1. Ensure all glassware is scrupulously clean. 2. Use high-purity solvents and other reagents. |
Issue 2: Premature polymerization occurs during the inhibitor removal process.
| Possible Cause | Troubleshooting Step |
| For Column Chromatography: Localized heating on the column due to the exothermic nature of adsorption. | 1. If the monomer is a solid at room temperature, ensure the column is heated only enough to maintain it as a liquid. Overheating can trigger polymerization.[8] 2. For highly viscous monomers, consider diluting with a suitable solvent before passing through the column.[8] |
| For Vacuum Distillation: Overheating of the monomer. | 1. Carefully monitor the temperature of the distillation pot. Do not exceed the recommended temperature for the specific monomer. 2. Ensure the vacuum is stable and at the appropriate level to allow for distillation at a lower temperature.[14][15] 3. Consider adding a radical scavenger, such as copper shavings, to the distillation flask.[3] |
| General: Contamination with polymerization initiators. | 1. Thoroughly clean all glassware before use. 2. Ensure no incompatible materials are present.[11] |
Issue 3: Inconsistent polymerization results (e.g., variable induction periods, different molecular weights).
| Possible Cause | Troubleshooting Step |
| Inconsistent levels of residual inhibitor after removal. | 1. Standardize your inhibitor removal protocol. Ensure consistent contact time with adsorbent, flow rate through the column, or distillation conditions. 2. If possible, quantify the residual inhibitor concentration before each polymerization. |
| Variable oxygen concentration in the reaction mixture. | 1. For reproducible results, either deaerate the monomer thoroughly and maintain an inert atmosphere during polymerization or ensure consistent exposure to air if oxygen is part of the reaction system. |
Quantitative Data on Inhibitor Removal and Effects
Table 1: Comparison of Inhibitor Removal Methods for Methacrylic Monomers
| Method | Adsorbent/Conditions | Initial Inhibitor Conc. (ppm) | Final Inhibitor Conc. (ppm) | Efficiency | Notes |
| Alumina Column Chromatography | Basic Alumina | 250 (MEHQ in MAA) | Not specified, but effective for polymerization | High | Commonly used for lab-scale purification.[16] |
| Activated Carbon Adsorption | Granular Activated Carbon | 100-200 (MEHQ in acrylic acid) | < 5 | >95% | Efficient for MEHQ removal.[7] |
| Vacuum Distillation | ~10 Torr | Not specified | Not specified | Very High | Standard method, but requires careful temperature control.[7] |
Table 2: Effect of Residual MEHQ Concentration on Polymerization Induction Period of Acrylic Acid
| MEHQ Concentration (ppm) | Approximate Induction Period (minutes) |
| 200 | Long |
| 100 | Moderate |
| 50 | Short |
| <10 | Negligible |
Note: The induction period is also dependent on the initiator concentration, temperature, and the specific monomer used.[17]
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
This protocol is suitable for small to medium laboratory-scale purification.
Materials:
-
a-Methacryloyloxybenzoic acid
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
-
Funnel
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Add a small layer of sand over the glass wool.
-
In a separate beaker, prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack, tapping the column gently to remove air bubbles. Let the solvent drain until it is level with the top of the alumina.
-
Carefully add the a-Methacryloyloxybenzoic acid to the top of the column. If the monomer is solid, it should be melted first or dissolved in a minimal amount of a suitable solvent.
-
Open the stopcock and collect the purified monomer in a clean, dry flask.
-
The purified monomer should be used immediately.
Protocol 2: Inhibitor Removal using Activated Carbon
This method is effective for larger quantities and does not require packing a column.
Materials:
-
a-Methacryloyloxybenzoic acid
-
Activated carbon (granular)
-
Beaker or flask
-
Magnetic stirrer or mechanical agitator
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Place the a-Methacryloyloxybenzoic acid into a beaker or flask. If solid, melt it first.
-
Add activated carbon to the monomer (a typical starting point is 5-10% by weight).
-
Stir the mixture at room temperature. A mechanical agitator is preferred to prevent grinding of the carbon particles.[7]
-
The required stirring time will depend on the inhibitor concentration and the activity of the carbon. It can range from 30 minutes to several hours.
-
Once the adsorption is complete, filter the mixture to remove the activated carbon.
-
The purified monomer is ready for use and should be used promptly.[7]
Protocol 3: Inhibitor Removal by Vacuum Distillation
This is a highly effective method but requires careful control to prevent polymerization at elevated temperatures.
Materials:
-
a-Methacryloyloxybenzoic acid
-
Distillation glassware (round bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Optionally, copper shavings or another radical scavenger
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Place the a-Methacryloyloxybenzoic acid and a few copper shavings (optional, to inhibit polymerization in the flask) into the round bottom flask.
-
Slowly apply vacuum to the system. For methacrylic acid derivatives, a pressure of around 10-20 mmHg is often used.
-
Once the desired vacuum is reached, begin to gently heat the distillation flask.
-
The distillation temperature will depend on the vacuum applied. For methacrylic acid at ~20 mmHg, the boiling point is around 75°C. Adjust for a-Methacryloyloxybenzoic acid based on its vapor pressure data.
-
Collect the distilled, purified monomer in the receiving flask, which should be cooled in an ice bath.
-
After distillation, release the vacuum carefully and store the purified monomer at a low temperature for immediate use.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone | Sigma-Aldrich [sigmaaldrich.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. gantrade.com [gantrade.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. seviclab.com [seviclab.com]
- 13. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 14. EP3064485A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]
- 15. US20160237017A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]
- 16. rsc.org [rsc.org]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
a-Methacryloyloxybenzoic acid reaction optimization for higher yield synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of a-methacryloyloxybenzoic acid for higher yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of a-methacryloyloxybenzoic acid, which is typically prepared by the esterification of hydroxybenzoic acid with methacryloyl chloride in the presence of a base.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive or Poor Quality Reagents | - Ensure methacryloyl chloride is fresh or has been properly stored to prevent hydrolysis. It is highly reactive with moisture.[1] - Use dry solvents and reagents. Traces of water can hydrolyze methacryloyl chloride to methacrylic acid, reducing the yield. - Verify the purity of the hydroxybenzoic acid and the base (e.g., triethylamine, pyridine). |
| Suboptimal Reaction Temperature | - The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side products. Ensure the reaction is adequately cooled, especially during the addition of methacryloyl chloride. |
| Inefficient Stirring | - Ensure vigorous stirring to promote mixing of the reactants, especially if the reaction mixture is heterogeneous. |
| Incorrect Stoichiometry | - A slight excess of methacryloyl chloride and the base is often used to ensure complete conversion of the hydroxybenzoic acid. However, a large excess of methacryloyl chloride can lead to side reactions. |
| Base Selection and Addition | - Use a non-quaternizable tertiary amine like triethylamine or diisopropylethylamine to scavenge the HCl byproduct.[2] - Add the base slowly to the reaction mixture. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting hydroxybenzoic acid. - During work-up, wash the organic layer with an aqueous sodium bicarbonate solution to remove unreacted hydroxybenzoic acid and any methacrylic acid formed from hydrolysis. |
| Hydrolysis of Methacryloyl Chloride | - The primary impurity is often methacrylic acid, formed from the reaction of methacryloyl chloride with water.[1] Minimize exposure to moisture throughout the process. - Wash the reaction mixture with water and then a saturated sodium bicarbonate solution to remove acidic impurities. |
| Polymerization of the Product | - a-Methacryloyloxybenzoic acid contains a polymerizable methacrylate group. Avoid high temperatures and prolonged reaction times. - Consider adding a polymerization inhibitor, such as hydroquinone, if polymerization is a significant issue. |
| Side Reactions | - Depending on the reaction conditions, other side products may form. Purification by recrystallization is often effective in removing these impurities. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil Instead of a Solid | - This can be due to the presence of impurities. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. - Ensure all solvent has been removed under reduced pressure. |
| Poor Crystal Formation During Recrystallization | - Select an appropriate solvent system for recrystallization. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) is often effective. - Allow the solution to cool slowly to promote the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of a-methacryloyloxybenzoic acid?
A1: The most common method is the esterification of a hydroxybenzoic acid (either 2-hydroxybenzoic acid or 4-hydroxybenzoic acid) with methacryloyl chloride using a tertiary amine base, such as triethylamine, in an inert solvent like dichloromethane (DCM). The base neutralizes the hydrochloric acid that is formed as a byproduct.
Q2: Which isomer of hydroxybenzoic acid should I use?
A2: Use 2-hydroxybenzoic acid (salicylic acid) to synthesize 2-methacryloyloxybenzoic acid and 4-hydroxybenzoic acid to synthesize 4-methacryloyloxybenzoic acid.
Q3: What is the role of the tertiary amine base?
A3: The tertiary amine, typically triethylamine or pyridine, acts as an acid scavenger to neutralize the HCl generated during the reaction. This prevents the protonation of the starting materials and allows the reaction to proceed to completion.
Q4: Why is the reaction typically run at low temperatures?
A4: The reaction between an acid chloride and an alcohol is often exothermic. Running the reaction at a low temperature (e.g., 0 °C) helps to control the reaction rate, minimize the formation of side products, and prevent the polymerization of the methacrylate group.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting hydroxybenzoic acid spot indicates the completion of the reaction.
Q6: What is the standard work-up procedure?
A6: After the reaction is complete, the mixture is typically washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess tertiary amine, and a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Q7: How can I purify the final product?
A7: The crude product is often purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.
Data Presentation
Due to the variability in experimental setups, the following tables are provided as templates for researchers to record and compare their results to optimize the reaction conditions for their specific needs.
Table 1: Optimization of Reaction Solvent
| Entry | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane (DCM) | |||
| 2 | Tetrahydrofuran (THF) | |||
| 3 | Acetonitrile | |||
| 4 | Toluene |
Table 2: Optimization of Base
| Entry | Base | Equivalents | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine | ||||
| 2 | Pyridine | ||||
| 3 | N,N-Diisopropylethylamine | ||||
| 4 | Potassium Carbonate |
Table 3: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0 | |||
| 2 | Room Temperature | |||
| 3 | 40 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a-methacryloyloxybenzoic acid. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of 2-Methacryloyloxybenzoic Acid
-
To a solution of 2-hydroxybenzoic acid (salicylic acid) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (a slight molar excess).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add methacryloyl chloride (a slight molar excess) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 2-4 hours) and then warm to room temperature, continuing to stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Synthesis of 4-Methacryloyloxybenzoic Acid
-
Follow the same procedure as for the synthesis of 2-methacryloyloxybenzoic acid, but substitute 4-hydroxybenzoic acid for 2-hydroxybenzoic acid.
Visualizations
Caption: Experimental workflow for the synthesis of a-Methacryloyloxybenzoic acid.
Caption: Troubleshooting logic for low yield in a-Methacryloyloxybenzoic acid synthesis.
References
a-Methacryloyloxybenzoic acid thermal stability and degradation pathways
Technical Support Center: a-Methacryloyloxybenzoic Acid
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal degradation behaviors of p-Methacryloyloxybenzoic acid?
A1: Based on its chemical structure, this compound is expected to undergo thermal degradation through two primary pathways: decarboxylation of the benzoic acid moiety and cleavage of the methacrylate ester group. At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide (CO2), potentially forming 4-vinylphenyl methacrylate. Concurrently or at different temperatures, the ester bond can break, leading to the formation of methacrylic acid and phenol or their subsequent degradation products.
Q2: At what temperature should I expect this compound to start degrading?
A2: While specific TGA data for p-MABA is not available, studies on similar benzoic acid derivatives show that mild degradation can begin at temperatures as low as 150°C, with more significant degradation occurring above 200°C.[1][2] The presence of the methacrylate group may influence this onset temperature. It is recommended to perform a preliminary thermogravimetric analysis (TGA) to determine the precise decomposition range for your sample.
Q3: What are the likely gaseous byproducts of thermal degradation?
A3: The primary gaseous byproduct from the decarboxylation pathway is carbon dioxide (CO2).[3] Degradation involving the methacrylate group could potentially release carbon monoxide (CO), and other small volatile organic compounds depending on the specific fragmentation patterns.
Q4: How can I monitor the thermal degradation of my sample?
A4: Thermogravimetric Analysis (TGA) is the primary technique for monitoring mass loss as a function of temperature, providing information on the onset and stages of degradation. Differential Scanning Calorimetry (DSC) can be used to observe thermal transitions such as melting and the enthalpy changes associated with decomposition. For identifying the degradation products, techniques like TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) are highly effective.
Troubleshooting Guides
Issue 1: Unexpectedly low decomposition temperature observed in TGA.
-
Possible Cause 1: Impurities in the sample. Residual solvents, unreacted starting materials (e.g., 4-hydroxybenzoic acid, methacryloyl chloride), or moisture can lower the onset of decomposition.
-
Troubleshooting Step: Ensure the sample is pure and dry. Consider purification methods like recrystallization or column chromatography, followed by drying under vacuum.
-
-
Possible Cause 2: Presence of catalysts or initiators. Trace amounts of polymerization initiators (e.g., peroxides, AIBN) can catalyze thermal decomposition at lower temperatures.
-
Troubleshooting Step: Review the synthesis and purification procedure to eliminate any potential catalytic impurities.
-
-
Possible Cause 3: Oxidative degradation. If the experiment is run in an air or oxygen-containing atmosphere, oxidative degradation can occur at lower temperatures compared to pyrolysis in an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Step: Run the TGA experiment under a high-purity inert gas flow.
-
Issue 2: My sample polymerizes during thermal analysis instead of degrading.
-
Possible Cause: The heating rate is too slow, or the temperature is within the polymerization range for an extended period. The methacrylate group is susceptible to thermal polymerization.
-
Troubleshooting Step 1: Increase the heating rate in your TGA/DSC experiment (e.g., from 10°C/min to 20°C/min or higher) to move through the polymerization temperature range more quickly.
-
Troubleshooting Step 2: If studying the monomer is the goal, ensure no radical initiators are present. If polymerization is desired, this indicates successful initiation.
-
Data Presentation
Table 1: Summary of Expected Thermal Events for this compound
| Thermal Event | Expected Temperature Range (°C) | Technique | Observations | Potential Products |
| Melting | ~120 - 130°C | DSC, POM | Endothermic peak | - |
| Onset of Decomposition | > 150°C | TGA | Initial mass loss | CO2, Benzene derivatives |
| Major Decomposition | > 200°C | TGA, DTG | Significant mass loss | Phenol, Methacrylic acid derivatives |
Note: The temperature ranges are estimates based on related compounds and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried, purified p-MABA sample into a clean TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Plot the mass loss (%) versus temperature (°C). The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, purified p-MABA sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to a temperature above the expected melting point but below the onset of decomposition (e.g., 150°C) at a heating rate of 10°C/min.
-
Hold for 2 minutes.
-
Cool down to 25°C at 10°C/min.
-
Ramp up again to the final temperature at 10°C/min to observe the glass transition and melting of the quenched sample.
-
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic events (melting) and exothermic events (crystallization, polymerization, or decomposition).
Visualizations
Caption: Plausible thermal degradation pathways of this compound.
Caption: Workflow for investigating the thermal properties of p-MABA.
References
a-Methacryloyloxybenzoic acid troubleshooting poor solubility in reaction media
Welcome to the technical support center for a-Methacryloyloxybenzoic acid (a-MAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of a-MAA in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is a-Methacryloyloxybenzoic acid (a-MAA) and what are its general solubility characteristics?
A1: a-Methacryloyloxybenzoic acid is a functionalized monomer containing both a methacrylate group and a benzoic acid moiety. Its structure imparts a dual nature to its solubility. The methacrylate portion provides some non-polar character, while the carboxylic acid group of the benzoic acid offers opportunities for solubility in polar and aqueous media, particularly under basic conditions. Generally, its solubility is limited in neutral aqueous solutions and non-polar organic solvents but can be improved in polar organic solvents and by adjusting the pH of aqueous media.
Q2: I am observing poor solubility of a-MAA in my reaction. What are the initial steps I should take?
A2: When encountering poor solubility, a systematic approach is recommended. Start by verifying the purity of your a-MAA, as impurities can significantly impact solubility. Subsequently, consider the choice of solvent. If possible, select a solvent with a polarity that is more compatible with a-MAA. If the solvent cannot be changed, explore adjustments to the reaction conditions such as temperature or pH.
Q3: Can I improve the solubility of a-MAA by changing the temperature?
A3: Yes, for many solutes, solubility increases with temperature. You can attempt to gently heat your reaction mixture to facilitate the dissolution of a-MAA. However, it is crucial to ensure that the increased temperature does not negatively affect the stability of your reactants or initiate premature polymerization. Always monitor for any signs of degradation or unwanted side reactions when increasing the temperature.
Q4: How does pH adjustment affect the solubility of a-MAA in aqueous media?
A4: The carboxylic acid group on the benzoic acid portion of a-MAA makes its aqueous solubility highly dependent on pH. In acidic or neutral media, the carboxylic acid remains protonated, limiting its solubility in water. By increasing the pH to a basic level (typically pH > 7), the carboxylic acid is deprotonated to form a carboxylate salt. This salt is significantly more polar and, therefore, more soluble in water.
Troubleshooting Guide for Poor a-MAA Solubility
This guide provides a structured approach to troubleshooting and resolving common solubility issues encountered with a-MAA during experimental work.
Problem: a-MAA precipitates out of the reaction mixture.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for a-MAA precipitation.
Solubility Data of Structurally Similar Compounds
While specific quantitative solubility data for a-MAA is not extensively published, the solubility of benzoic acid can provide a useful reference point. The following table summarizes the solubility of benzoic acid in various solvents.
| Solvent | Molar Solubility (mol/L) at 25°C | General Class |
| Water | 0.028 | Polar, Protic |
| Ethanol | 2.16 | Polar, Protic |
| Methanol | 2.53 | Polar, Protic |
| Acetone | 3.94 | Polar, Aprotic |
| Toluene | 0.69 | Non-polar |
| Diethyl Ether | 2.44 | Slightly Polar |
Data is for benzoic acid and should be used as an estimation for a-MAA, which may exhibit different solubility due to the methacrylate group.
Experimental Protocols for Enhancing Solubility
Protocol 1: pH Adjustment for Aqueous Media
-
Preparation: Prepare your aqueous reaction medium.
-
Initial pH Measurement: Measure the initial pH of the solution using a calibrated pH meter.
-
Base Addition: While stirring, slowly add a suitable base (e.g., 1M NaOH, 1M KOH, or an organic base like triethylamine) dropwise to the solution.
-
Monitoring: Continuously monitor the pH. As the pH increases above 6, you should observe an increase in the solubility of a-MAA.
-
Final pH: Continue adding the base until all the a-MAA has dissolved. The final pH will likely be in the range of 7.5-9.
-
Reaction Initiation: Once the a-MAA is fully dissolved, you can proceed with the addition of other reactants and initiate your reaction.
Protocol 2: Utilizing a Co-solvent System
-
Solvent Selection: Choose a co-solvent in which a-MAA is highly soluble. Good candidates include polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols like ethanol.
-
Initial Dissolution: Dissolve the a-MAA in a minimal amount of the selected co-solvent.
-
Addition to Reaction: Slowly add the solution of a-MAA in the co-solvent to your main reaction medium while stirring vigorously.
-
Observation: Monitor for any signs of precipitation. If precipitation occurs, a higher ratio of co-solvent may be necessary.
-
Optimization: The optimal ratio of the co-solvent to the main reaction solvent will need to be determined empirically to maintain solubility without adversely affecting the reaction.
Logical Relationships in a-MAA Solubility
The solubility of a-MAA is governed by a balance of intermolecular forces and the properties of the solvent. The following diagram illustrates the key factors influencing its dissolution.
Caption: Factors influencing the solubility of a-MAA.
a-Methacryloyloxybenzoic acid optimizing initiator concentration for polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of a-Methacryloyloxybenzoic acid. The information provided is based on established principles of free-radical polymerization of acrylic and methacrylic acids and their derivatives.
Disclaimer: Specific experimental data for the optimization of initiator concentration in the polymerization of a-Methacryloyloxybenzoic acid is limited in publicly available literature. The quantitative data and protocols presented here are based on analogous systems, particularly other methacrylates, and should be considered a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What type of initiator is suitable for the polymerization of a-Methacryloyloxybenzoic acid?
A1: For free-radical polymerization of methacrylate derivatives like a-Methacryloyloxybenzoic acid, common thermal initiators are suitable. These include azo compounds, such as 2,2′-Azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). For room temperature polymerization, a redox initiation system, for example, BPO in combination with an amine accelerator like N,N-dimethylaniline (DMA), can be employed.
Q2: How does the initiator concentration affect the polymerization of a-Methacryloyloxybenzoic acid?
A2: The concentration of the initiator is a critical parameter that significantly influences the polymerization process and the properties of the resulting polymer. Generally, increasing the initiator concentration leads to:
-
Increased polymerization rate: A higher concentration of initiator generates more free radicals, which in turn initiate more polymer chains simultaneously, leading to a faster reaction.
-
Decreased average molecular weight: With more chains initiating at once, the monomer is consumed by a larger number of growing chains, resulting in shorter polymer chains and thus a lower average molecular weight.[1]
-
Increased polydispersity (in some cases): Very high initiator concentrations can lead to a broader distribution of polymer chain lengths.
Q3: What is a typical starting concentration range for the initiator?
A3: As a starting point, initiator concentrations for methacrylate polymerizations often range from 0.1 to 2.0 mol% with respect to the monomer. For a redox system like BPO/DMA, concentrations can be in the range of 0.05 to 0.7 wt% for BPO and 0.25 to 0.5 wt% for DMA, based on the total monomer weight.[2][3] It is crucial to optimize this concentration for your specific experimental conditions and desired polymer characteristics.
Q4: Can the polymerization be performed in a solvent?
A4: Yes, solution polymerization is a common method for acrylic and methacrylic acids. The choice of solvent is important and should be a good solvent for both the monomer and the resulting polymer. Common solvents for the polymerization of similar monomers include dioxane, dimethylformamide (DMF), and acetone. The solvent can also play a role in chain transfer reactions, which can affect the molecular weight of the polymer.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Polymerization does not initiate or is very slow. | 1. Insufficient initiator concentration: The concentration of the initiator is too low to generate enough free radicals to start the polymerization. 2. Low reaction temperature: The temperature is not high enough to cause the thermal decomposition of the initiator at a sufficient rate. 3. Presence of inhibitors: The monomer may contain inhibitors (like hydroquinone) to prevent premature polymerization during storage. Oxygen from the air can also act as an inhibitor. | 1. Increase initiator concentration: Incrementally increase the initiator concentration (e.g., in 0.1 mol% steps). 2. Increase reaction temperature: Ensure the reaction temperature is appropriate for the chosen initiator (e.g., AIBN typically requires temperatures around 60-80°C). 3. Remove inhibitors: Pass the monomer solution through a column of inhibitor remover (e.g., alumina). De-gas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
| Polymer precipitates out of solution during polymerization. | 1. Poor solvent choice: The synthesized polymer is not soluble in the reaction solvent. 2. High molecular weight: The polymer chains have grown too long and are no longer soluble. | 1. Change the solvent: Select a solvent that is known to be a good solvent for the polymer. 2. Increase initiator concentration or add a chain transfer agent: This will help to reduce the average molecular weight of the polymer. |
| The resulting polymer has a very low molecular weight. | 1. High initiator concentration: Too many polymer chains are initiated, leading to shorter chains.[1] 2. High reaction temperature: Higher temperatures can increase the rate of termination and chain transfer reactions. 3. Presence of chain transfer agents: Impurities in the monomer or solvent can act as chain transfer agents. | 1. Decrease initiator concentration: Reduce the amount of initiator used. 2. Lower the reaction temperature: Conduct the polymerization at a lower temperature, possibly with a lower-temperature initiator. 3. Purify monomer and solvent: Ensure the purity of all reagents. |
| The polymer has a broad molecular weight distribution (high polydispersity). | 1. Non-uniform initiation: The initiation of polymerization is not occurring uniformly throughout the reaction. 2. Chain transfer reactions: Significant chain transfer to monomer, polymer, or solvent is occurring. 3. Gel effect (Trommsdorff effect): At high conversions, the viscosity of the reaction medium increases, which can slow down termination reactions and lead to uncontrolled polymerization. | 1. Ensure good mixing: Maintain vigorous and consistent stirring throughout the polymerization. 2. Choose appropriate solvent and temperature: Minimize conditions that favor chain transfer. 3. Conduct the polymerization at a lower monomer concentration: This can help to delay the onset of the gel effect. |
Quantitative Data on Initiator Concentration Effects (Based on Analogous Methacrylate Systems)
The following tables summarize the effect of initiator (BPO) and co-initiator (DMA) concentrations on the polymerization of a methacrylate-based bone cement, which can serve as a reference for designing experiments with a-Methacryloyloxybenzoic acid.[2][3]
Table 1: Effect of BPO Initiator Concentration on Polymerization (Constant DMA concentration of 0.5 wt%)
| BPO Concentration (wt%) | Polymerization Rate | Final Double Bond Conversion (%) | Compressive Strength |
| 0.05 | Lower | ~75 | Increases with BPO conc. |
| 0.1 | Moderate | ~80 | Increases with BPO conc. |
| 0.2 | Higher | ~90 | Optimal |
| 0.3 | High | ~100 | Optimal |
| 0.5 | Very High | ~95 | Decreases |
| 0.7 | Very High | ~90 | Decreases |
Table 2: Effect of DMA Co-initiator Concentration on Polymerization (Constant BPO concentration of 0.3 wt%)
| DMA Concentration (wt%) | Maximum Polymerization Rate (Rpmax) | Time to Rpmax (seconds) |
| 0.25 | Lower | ~1173 |
| 0.35 | Moderate | Not specified |
| 0.50 | Higher | ~580 |
Experimental Protocols
General Protocol for Free-Radical Solution Polymerization of a-Methacryloyloxybenzoic Acid
This protocol provides a general procedure for the solution polymerization of a-Methacryloyloxybenzoic acid using AIBN as a thermal initiator.
Materials:
-
a-Methacryloyloxybenzoic acid (monomer)
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., dioxane, DMF, or acetone)
-
Inhibitor removal columns (if necessary)
-
Nitrogen or Argon gas
-
Precipitating solvent (e.g., methanol, hexane)
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Monomer Purification: If the monomer contains an inhibitor, pass it through an inhibitor removal column immediately before use.
-
Reaction Setup: Assemble a clean, dry reaction flask with a condenser, magnetic stir bar, and a nitrogen inlet/outlet.
-
Reagent Addition:
-
Add the desired amount of a-Methacryloyloxybenzoic acid to the reaction flask.
-
Add the appropriate volume of anhydrous solvent to achieve the desired monomer concentration (e.g., 1-2 M).
-
Stir the mixture until the monomer is completely dissolved.
-
-
Inert Atmosphere: De-gas the solution by bubbling nitrogen or argon gas through it for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiator Addition: Add the calculated amount of AIBN to the reaction mixture. The concentration should be optimized, but a good starting point is 0.1-1.0 mol% relative to the monomer.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by techniques like NMR or FTIR.
-
Polymer Isolation:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., methanol or hexane) while stirring vigorously.
-
The polymer will precipitate as a solid.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the polymerization of a-Methacryloyloxybenzoic acid.
Caption: Troubleshooting logic for common polymerization issues.
References
Technical Support Center: a-Methacryloyloxybenzoic Acid in Stereocontrolled Polymer Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing a-Methacryloyloxybenzoic acid to control tacticity in polymer synthesis. The information is tailored for professionals in research, scientific, and drug development fields.
Frequently Asked Questions (FAQs)
Q1: What is polymer tacticity and why is it important?
A1: Tacticity describes the stereochemical arrangement of chiral centers within a polymer chain. The three main types of tacticity are:
-
Isotactic: All substituents are on the same side of the polymer backbone.
-
Syndiotactic: Substituents are on alternating sides of the polymer backbone.
-
Atactic: Substituents are randomly arranged along the polymer backbone.
The tacticity of a polymer significantly influences its physical and mechanical properties, such as crystallinity, melting point, solubility, and mechanical strength.[1][2] For instance, isotactic and syndiotactic polymers, due to their ordered structures, can often pack into semi-crystalline arrangements, leading to higher strength and thermal stability compared to their amorphous atactic counterparts.[1]
Q2: How can a-Methacryloyloxybenzoic acid be used to control the tacticity of a polymer?
A2: While direct studies on a-Methacryloyloxybenzoic acid are limited, the principles of stereocontrol in the polymerization of similar monomers, such as methacrylic acid, suggest that the benzoic acid moiety can play a crucial role. The carboxylic acid group can participate in hydrogen bonding interactions. These non-covalent interactions between the monomer and the growing polymer chain can create a sterically hindered environment that favors a specific orientation for the incoming monomer, thus influencing the tacticity of the resulting polymer. For example, hydrogen bonding between catechol and methacrylic acid has been shown to produce syndiotactic-rich polymers.[3]
Q3: What analytical techniques are used to determine the tacticity of my polymer?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary and most powerful technique for determining polymer tacticity.[1] Both ¹H NMR and ¹³C NMR can be used:
-
¹H NMR: The protons on the polymer backbone (specifically the methylene group, -CH₂-) will show different chemical shifts and splitting patterns depending on the relative stereochemistry of the adjacent monomer units.
-
¹³C NMR: The carbon atoms in the polymer backbone and the side chains are also sensitive to the stereochemical environment.
By analyzing the relative areas of the peaks corresponding to different tactic sequences (diads, triads, etc.), the degree of isotacticity, syndiotacticity, or atacticity can be quantified.[4][5][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no control over tacticity (resulting in an atactic polymer) | High polymerization temperature. | Lower the polymerization temperature. Free radical polymerizations are often sensitive to temperature, with lower temperatures favoring syndiotacticity. |
| Inappropriate solvent choice. | Use solvents that can promote hydrogen bonding or other secondary interactions. For polymers with carboxylic acid groups, polar, aprotic solvents may be beneficial. | |
| Presence of impurities. | Ensure the monomer and solvent are purified before use. Impurities can interfere with the stereochemical control of the polymerization. | |
| Inconsistent tacticity between batches | Variations in reaction conditions. | Strictly control all reaction parameters, including temperature, monomer concentration, initiator concentration, and reaction time. |
| Inconsistent mixing. | Ensure efficient and consistent stirring throughout the polymerization to maintain a homogeneous reaction mixture. | |
| Difficulty in dissolving the polymer for NMR analysis | High degree of crystallinity due to high tacticity. | Try heating the solvent/polymer mixture. If the polymer is still insoluble, solid-state NMR may be an alternative.[7] |
| Cross-linking. | Review the polymerization conditions to identify potential causes of cross-linking, such as high temperatures or the presence of difunctional impurities. | |
| Ambiguous NMR spectra | Poor spectral resolution. | Use a higher field NMR spectrometer. 2D NMR techniques like COSY and HSQC can also help in resolving overlapping peaks and making accurate assignments.[5] |
| Incorrect peak assignment. | Consult literature for NMR spectra of analogous polymers (e.g., poly(methacrylic acid)) to aid in the assignment of peaks corresponding to different tacticities.[4][8] |
Quantitative Data on Tacticity Control
| Monomer | Initiator | Solvent | Temperature (°C) | mm (%) | mr (%) | rr (%) |
| Methyl Methacrylate | AIBN | Toluene | 60 | 5 | 35 | 60 |
| Methyl Methacrylate | AIBN | Toluene | 0 | 3 | 30 | 67 |
| Methyl Methacrylate | AIBN | Toluene | -40 | 2 | 25 | 73 |
| Methacrylic Acid | AIBN | Methanol | 60 | 8 | 42 | 50 |
| Methacrylic Acid | AIBN | Dioxane | 60 | 10 | 45 | 45 |
This table is illustrative and compiled from general trends reported in polymer chemistry literature. Actual results with a-Methacryloyloxybenzoic acid may vary.
Experimental Protocols
General Protocol for Radical Polymerization of a-Methacryloyloxybenzoic Acid for Tacticity Control
This protocol provides a general framework. The specific conditions, particularly temperature and solvent, should be varied to optimize for the desired tacticity.
1. Materials:
-
a-Methacryloyloxybenzoic acid (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene, dioxane, or a polar aprotic solvent like DMF)
-
Inhibitor remover column (for monomer purification)
-
Nitrogen or Argon gas
-
Methanol (for precipitation)
2. Procedure:
-
Monomer Purification: Pass the a-Methacryloyloxybenzoic acid through an inhibitor remover column to remove any polymerization inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer in the chosen anhydrous solvent.
-
Initiator Addition: Add the AIBN initiator to the monomer solution. The monomer to initiator ratio will influence the molecular weight and should be optimized.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed flask in a thermostatically controlled oil bath at the desired temperature. Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterization: Characterize the tacticity of the polymer using ¹H and/or ¹³C NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the stereocontrolled radical polymerization of a-Methacryloyloxybenzoic acid.
Caption: Logic diagram for troubleshooting the lack of tacticity control in polymerization.
Caption: Proposed mechanism of stereocontrol via hydrogen bonding for a-Methacryloyloxybenzoic acid polymerization.
References
- 1. Tacticity - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ivypanda.com [ivypanda.com]
- 5. measurlabs.com [measurlabs.com]
- 6. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
a-Methacryloyloxybenzoic acid minimizing impurities during Shotten-Baumann synthesis
Welcome to the technical support center for the synthesis of a-Methacryloyloxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the Shotten-Baumann synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the Shotten-Baumann synthesis of a-Methacryloyloxybenzoic acid, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Methacryloyl Chloride: The acyl chloride is highly reactive and can be hydrolyzed by water in the reaction medium.[1][2] 2. Incomplete Reaction: Insufficient reaction time or inadequate mixing of the biphasic system. 3. Suboptimal pH: The pH of the aqueous phase is not optimal for the reaction. | 1. a) Use a non-aqueous, aprotic solvent like dichloromethane (DCM) to minimize contact of the acyl chloride with water.[1][2] b) Add the methacryloyl chloride slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and reduce hydrolysis. 2. a) Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. b) Extend the reaction time, monitoring the progress by TLC or other analytical methods. 3. Maintain a basic pH (typically 8-10) in the aqueous phase by the controlled addition of a base like sodium hydroxide or triethylamine to neutralize the HCl formed during the reaction.[3][4][5] |
| Product is a Sticky or Oily Polymer Instead of a Crystalline Solid | 1. Spontaneous Polymerization: The methacrylate group is susceptible to polymerization, especially in the presence of heat, light, or radical initiators. 2. Base-Induced Polymerization: The base used to neutralize HCl can also initiate the polymerization of the methacrylate moiety. | 1. a) Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture. b) Conduct the reaction at low temperatures and protect it from light. 2. a) Use a sterically hindered base, such as diisopropylethylamine (DIPEA), which is less likely to initiate polymerization. b) Add the base slowly and maintain a low reaction temperature. |
| Presence of Multiple Impurities in the Final Product | 1. Unreacted Salicylic Acid: Incomplete esterification. 2. Methacrylic Acid: Formed from the hydrolysis of methacryloyl chloride. 3. Poly(a-Methacryloyloxybenzoic acid): Due to polymerization during the reaction or workup. 4. Diacylated Product: Reaction of methacryloyl chloride with both the hydroxyl and carboxyl groups of salicylic acid under certain conditions. | 1. a) Use a slight excess of methacryloyl chloride. b) Ensure efficient mixing and sufficient reaction time. 2. a) During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like methacrylic acid and unreacted salicylic acid. 3. a) Minimize heat and exposure to light during the reaction and purification steps. b) Use a polymerization inhibitor. 4. a) The Shotten-Baumann conditions generally favor O-acylation. To further minimize this, ensure the reaction is carried out under standard biphasic conditions with careful pH control. |
| Difficulty in Product Isolation and Purification | 1. Emulsion Formation During Workup: Vigorous shaking during extraction can lead to stable emulsions. 2. Co-precipitation of Impurities: Impurities may crystallize along with the desired product. | 1. a) Use gentle inversions instead of vigorous shaking during the extraction process. b) Addition of brine (saturated NaCl solution) can help to break up emulsions. 2. a) Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). b) Column chromatography can be employed for the purification of highly impure samples. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Shotten-Baumann synthesis of a-Methacryloyloxybenzoic acid?
A1: It is recommended to carry out the reaction at a low temperature, typically between 0 °C and room temperature. Starting the addition of methacryloyl chloride at 0 °C and then allowing the reaction to slowly warm to room temperature can help to control the exothermic nature of the reaction and minimize side reactions such as hydrolysis of the acyl chloride and polymerization of the product.
Q2: Which base is most suitable for this reaction?
A2: Both inorganic bases like sodium hydroxide and organic bases like triethylamine or pyridine can be used.[4][5] Sodium hydroxide is typically used in a biphasic system (e.g., DCM/water), where it remains in the aqueous phase and neutralizes the HCl as it is formed.[1][2] Triethylamine is soluble in the organic phase and can act as both a base and a catalyst. The choice of base may influence the reaction rate and the impurity profile.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture from the organic phase is compared with a spot of the starting material (salicylic acid). The disappearance of the salicylic acid spot indicates the completion of the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Methacryloyl chloride is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so slow addition of reagents and temperature control are crucial.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity of a-Methacryloyloxybenzoic acid can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by determining its melting point and comparing it to the literature value.
Experimental Protocol
Synthesis of a-Methacryloyloxybenzoic Acid via Shotten-Baumann Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Salicylic acid
-
Methacryloyl chloride
-
Triethylamine or Sodium Hydroxide
-
Dichloromethane (DCM)
-
Hydroquinone (polymerization inhibitor)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylic acid and a catalytic amount of hydroquinone in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of triethylamine in dichloromethane. If using sodium hydroxide, prepare an aqueous solution.
-
Slowly add the methacryloyl chloride to the stirred salicylic acid solution at 0 °C.
-
Simultaneously or subsequently, add the triethylamine solution (or aqueous sodium hydroxide) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of salicylic acid.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Visualizations
Troubleshooting Workflow for a-Methacryloyloxybenzoic Acid Synthesis
Caption: Troubleshooting workflow for the synthesis of a-Methacryloyloxybenzoic acid.
Reaction Scheme: Shotten-Baumann Synthesis
References
Validation & Comparative
A Comparative Guide to a-Methacryloyloxybenzoic Acid and p-Acryloyloxybenzoic Acid in Graft Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a-methacryloyloxybenzoic acid (ortho-methacryloyloxybenzoic acid) and p-acryloyloxybenzoic acid for application in graft copolymerization. The selection of a monomer is critical in designing copolymers for various applications, including drug delivery systems, biomaterials, and polymer modification. This document outlines the synthesis, theoretical reactivity, and experimental performance of these two isomers, providing a basis for informed monomer selection.
Introduction to the Monomers
a-Methacryloyloxybenzoic acid and p-acryloyloxybenzoic acid are isomers that possess both a polymerizable vinyl group and a carboxylic acid functionality, making them valuable for creating functional polymers. Their primary structural difference lies in the position of the ester linkage on the benzoic acid ring and the presence of a methyl group on the acrylate of the alpha-isomer.
-
a-Methacryloyloxybenzoic Acid (o-Methacryloyloxybenzoic Acid): The methacryloyloxy group is at the ortho-position relative to the carboxylic acid. The presence of the α-methyl group on the acrylate moiety and the ortho-positioning of the substituents can introduce significant steric effects that influence polymerization behavior.
-
p-Acryloyloxybenzoic Acid: The acryloyloxy group is at the para-position relative to the carboxylic acid. This linear geometry generally allows for more straightforward polymerization kinetics compared to its ortho-substituted counterpart.
Monomer Synthesis
The synthesis of both monomers typically involves the acylation of the corresponding hydroxybenzoic acid. A general workflow for their preparation is outlined below.
Caption: General workflow for the synthesis of acryloyloxybenzoic acid isomers.
Performance in Graft Copolymerization: A Comparative Analysis
While direct comparative experimental data for the graft copolymerization of a-methacryloyloxybenzoic acid and p-acryloyloxybenzoic acid is limited, a theoretical and experimental comparison can be constructed based on available literature.
Theoretical Reactivity Considerations
The reactivity of vinyl monomers in radical polymerization is influenced by both electronic and steric factors.
-
Electronic Effects: Both monomers possess an electron-withdrawing carboxyl group and an ester linkage, which influence the electron density of the vinyl double bond.
-
Steric Hindrance: This is the most significant differentiating factor. The ortho-position of the bulky methacryloyloxy group in a-methacryloyloxybenzoic acid is expected to exert considerable steric hindrance.[1] This can impede the approach of the propagating radical to the monomer, potentially leading to a lower rate of polymerization compared to the para-isomer.[1] The linear arrangement of substituents in p-acryloyloxybenzoic acid presents a more accessible double bond for polymerization.
Experimental Performance Insights
Experimental data on the graft copolymerization of p-acryloyloxybenzoic acid (pAOB) and p-methacryloyloxybenzoic acid (pMOB) onto isotactic polypropylene provides valuable insights into how the acrylate versus methacrylate structure affects grafting performance.[2]
Table 1: Grafting Performance of p-Acryloyloxybenzoic Acid (pAOB) and this compound (pMOB) onto Isotactic Polypropylene [2]
| Parameter | p-Acryloyloxybenzoic Acid (pAOB) | This compound (pMOB) |
| Grafting Time to Max. Grafting (%) | Shorter at higher temperatures | Not explicitly stated, but bulk melt polymerization was successful |
| Effect of Monomer Concentration | Increased grafting with higher concentration | Increased grafting with higher concentration |
| Influence on Polypropylene Crystallinity | No significant influence on α-form formation | Led to the formation of the α₂ form |
| Formation of β-crystalline Modification | Observed at higher grafting temperatures | Not observed |
Data extracted from a study on the graft copolymerization onto isotactic polypropylene initiated by gamma radiation or dicumyl peroxide.[2]
Based on this data and theoretical considerations, it can be inferred that while both a-methacryloyloxybenzoic acid and p-acryloyloxybenzoic acid can be used for graft copolymerization, their performance is expected to differ. The steric hindrance of the ortho-substituted monomer may lead to lower grafting efficiency and slower reaction rates compared to the para-isomer under similar conditions.
Experimental Protocols
Synthesis of a-Methacryloyloxybenzoic Acid (o-Methacryloyloxybenzoic Acid)
This protocol is adapted from the synthesis of o-acryloyloxy- and o-methacryloyloxybenzoic acids.[2]
-
Preparation of Sodium Salicylate: Salicylic acid is reacted with an equimolar amount of sodium hydroxide in an aqueous solution, followed by evaporation to dryness.
-
Methacryloylation: The dried sodium salicylate is suspended in a non-polar solvent like toluene containing a polymerization inhibitor (e.g., hydroquinone).
-
Methacryloyl chloride is added dropwise to the suspension under stirring.
-
The reaction mixture is heated and stirred for several hours.
-
Purification: After the reaction, the mixture is filtered. The filtrate is treated with an aqueous solution of sodium bicarbonate to extract the acid. The aqueous layer is then acidified with hydrochloric acid to precipitate the crude o-methacryloyloxybenzoic acid.
-
The crude product can be further purified by recrystallization.
Graft Copolymerization of p-Acryloyloxybenzoic Acid onto a Polymer Backbone (Example: Isotactic Polypropylene)
The following is a general procedure for graft copolymerization in bulk.[2]
-
Preparation of the Reaction Mixture: Isotactic polypropylene powder is mixed with the desired amount of p-acryloyloxybenzoic acid monomer and a radical initiator (e.g., dicumyl peroxide).
-
Grafting Reaction: The mixture is placed in a reaction vessel, and the atmosphere is replaced with an inert gas like nitrogen.
-
The vessel is heated to the desired reaction temperature (e.g., 185°C) and maintained for a specific duration.
-
Purification of the Graft Copolymer: After the reaction, the product is cooled and then washed with a suitable solvent (e.g., acetone) to remove any unreacted monomer and homopolymer.
-
The purified graft copolymer is then dried under vacuum.
References
The Performance of a-Methacryloyloxybenzoic Acid in Dental Composites: A Comparative Analysis with Bis-GMA Remains Uncharted
A comprehensive evaluation of a-Methacryloyloxybenzoic acid (a-MBA) as a potential monomer in dental composites and its direct performance comparison with the industry-standard Bisphenol A glycidyl methacrylate (Bis-GMA) is currently not feasible due to a lack of available scientific literature and experimental data. Extensive searches for studies detailing the mechanical properties, polymerization kinetics, water sorption, and biocompatibility of a-MBA-based dental composites have not yielded any direct comparative research against Bis-GMA.
Bis-GMA has been a cornerstone of dental composite formulations for decades, and its properties are well-documented. It is known for its high viscosity, which necessitates the inclusion of diluent monomers, such as triethylene glycol dimethacrylate (TEGDMA), to achieve clinically acceptable handling characteristics. The performance of Bis-GMA-based composites in terms of mechanical strength, wear resistance, and polymerization shrinkage has been the subject of numerous studies.
In contrast, information regarding a-MBA's application and performance in dental restorative materials is scarce. While the name suggests a molecule with a methacrylate group available for polymerization and a benzoic acid moiety, its efficacy and specific contributions to the performance of dental composites have not been detailed in the accessible scientific literature. Without experimental data, any comparison to the well-established properties of Bis-GMA would be purely speculative.
To conduct a thorough and objective comparison as requested, data from standardized tests are essential. These would include, but are not limited to, evaluations of:
-
Mechanical Properties: Flexural strength, compressive strength, and fracture toughness to determine the material's durability under oral stresses.
-
Polymerization Kinetics: Degree of conversion and polymerization shrinkage to assess the efficiency of the curing process and the potential for post-operative sensitivity and marginal gap formation.
-
Water Sorption and Solubility: To understand the material's stability in the aqueous oral environment, which can impact its longevity and color stability.
-
Biocompatibility: To evaluate any potential adverse biological effects of the monomer or its degradation byproducts.
Until research is conducted to characterize a-MBA within a dental composite matrix and compare it directly with Bis-GMA under identical testing conditions, a data-driven comparison guide cannot be compiled. The scientific community awaits studies that explore novel monomers like a-MBA to potentially enhance the performance and safety of dental restorative materials.
A Comparative Guide to the Thermal Analysis of a-Methacryloyloxybenzoic Acid and Its Isomers by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of the thermal properties of a-methacryloyloxybenzoic acid and its structural isomers using Differential Scanning Calorimetry (DSC). The experimental data and detailed methodologies presented herein offer valuable insights for materials science and pharmaceutical development.
Introduction
a-Methacryloyloxybenzoic acid, also known as 2-methacryloyloxybenzoic acid, and its meta- and para-isomers are molecules of significant interest in polymer chemistry and drug delivery systems. Their ability to polymerize via the methacrylate group while also possessing a carboxylic acid moiety allows for the creation of functional polymers with diverse applications. Understanding the thermal properties of these monomers is crucial for controlling polymerization processes, ensuring the stability of resulting materials, and for their formulation into therapeutic agents. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the thermal transitions of materials, such as melting point and enthalpy of fusion. This guide presents a comparative analysis of the thermal behavior of the ortho-, meta-, and para-isomers of methacryloyloxybenzoic acid.
Comparison of Thermal Properties
The thermal properties of the three isomers of methacryloyloxybenzoic acid, as determined by Differential Scanning Calorimetry, are summarized in the table below. These values are critical for understanding the stability and processing parameters of each isomer.
| Isomer | Structure | Melting Point (T_m) | Enthalpy of Fusion (ΔH_fus) |
| a-Methacryloyloxybenzoic acid (ortho-isomer) | Structure not available in search results | Data not available in search results | Data not available in search results |
| m-Methacryloyloxybenzoic acid (meta-isomer) | Structure not available in search results | Data not available in search results | Data not available in search results |
| p-Methacryloyloxybenzoic acid (para-isomer) | Structure not available in search results | 440.1 K (167.0 °C)[1] | 29.8 kJ/mol[1] |
Note: The melting point for this compound is the triple point temperature as reported in the NIST WebBook.[1] Specific DSC thermograms and data for the ortho- and meta-isomers were not available in the performed searches.
Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis
The following is a generalized experimental protocol for the analysis of methacryloyloxybenzoic acid isomers by DSC, based on common practices for benzoic acid derivatives.
Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_fus) of a-methacryloyloxybenzoic acid and its isomers.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum crucibles and lids
-
Microbalance
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the methacryloyloxybenzoic acid isomer into an aluminum crucible.
-
Encapsulation: Hermetically seal the crucible with a lid.
-
Reference: Prepare an empty, sealed aluminum crucible to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference crucibles into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 200 °C).
-
Cool the sample back to the initial temperature.
-
A second heating scan may be performed to investigate the thermal history of the sample.
-
-
Data Analysis:
-
The DSC thermogram will show a heat flow signal as a function of temperature.
-
The melting point (T_m) is determined as the onset or peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.
-
Experimental Workflow
The logical flow of a typical DSC experiment for the analysis of methacryloyloxybenzoic acid isomers is illustrated in the diagram below.
Caption: Workflow for DSC analysis of methacryloyloxybenzoic acid.
Alternative Analytical Techniques
While DSC is a primary tool for thermal analysis, other techniques can provide complementary information:
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition.
-
Hot-Stage Microscopy: This technique allows for the visual observation of melting and other phase transitions under a microscope as the sample is heated.
-
X-ray Diffraction (XRD): XRD can be used to study the crystalline structure of the different isomers before and after thermal transitions.
A combined approach utilizing these techniques can offer a more comprehensive understanding of the thermal behavior of methacryloyloxybenzoic acid isomers.
Conclusion
The analysis of a-methacryloyloxybenzoic acid and its isomers by Differential Scanning Calorimetry is essential for determining their fundamental thermal properties. The data presented in this guide, particularly for the para-isomer, serves as a valuable reference for researchers in materials science and pharmaceutical development. The provided experimental protocol and workflow offer a standardized approach for conducting such analyses. Further research is warranted to obtain and compare the DSC data for the ortho- and meta-isomers to provide a complete comparative profile of this important class of molecules.
References
Structural Elucidation of α-Methacryloyloxybenzoic Acid: A Comparative Guide to Spectroscopic Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural validation of α-Methacryloyloxybenzoic acid, focusing on ¹H NMR and ¹³C NMR spectroscopy. Due to the limited availability of direct experimental spectra for α-Methacryloyloxybenzoic acid isomers, this guide presents predicted data based on the analysis of its constituent moieties—benzoic acid and methacrylic acid—and related derivatives. This approach offers a robust framework for researchers to interpret experimental results and differentiate between the ortho, meta, and para isomers.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the isomers of α-Methacryloyloxybenzoic acid. These predictions are derived from the known spectral data of benzoic acid, methacrylic acid, and substituted benzoic acid derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for α-Methacryloyloxybenzoic Acid Isomers
| Proton Assignment | Ortho Isomer (Predicted) | Meta Isomer (Predicted) | Para Isomer (Predicted) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | 10.0 - 12.0 (s, 1H) | 10.0 - 12.0 (s, 1H) |
| Aromatic Protons | 7.2 - 8.2 (m, 4H) | 7.3 - 8.1 (m, 4H) | 7.4 - 8.0 (d, 2H), 7.2 - 7.8 (d, 2H) |
| Vinylic Protons (=CH₂) | 6.4 (s, 1H), 5.8 (s, 1H) | 6.4 (s, 1H), 5.8 (s, 1H) | 6.4 (s, 1H), 5.8 (s, 1H) |
| Methyl Protons (-CH₃) | 2.1 (s, 3H) | 2.1 (s, 3H) | 2.1 (s, 3H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for α-Methacryloyloxybenzoic Acid Isomers
| Carbon Assignment | Ortho Isomer (Predicted) | Meta Isomer (Predicted) | Para Isomer (Predicted) |
| Carboxylic Acid (-COOH) | 165 - 170 | 165 - 170 | 165 - 170 |
| Ester Carbonyl (-COO-) | 164 - 168 | 164 - 168 | 164 - 168 |
| Aromatic C (quaternary) | 150 - 155 (C-O), 128 - 132 (C-COOH) | 150 - 155 (C-O), 130 - 134 (C-COOH) | 152 - 156 (C-O), 125 - 130 (C-COOH) |
| Aromatic CH | 120 - 140 | 120 - 140 | 120 - 140 |
| Vinylic (=C<) | 135 - 140 | 135 - 140 | 135 - 140 |
| Vinylic (=CH₂) | 125 - 130 | 125 - 130 | 125 - 130 |
| Methyl (-CH₃) | 18 - 22 | 18 - 22 | 18 - 22 |
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for detailed structural elucidation, other techniques provide complementary information for the validation of α-Methacryloyloxybenzoic acid's structure.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling) | High resolution, detailed structural information | Can be complex for molecules with many overlapping signals |
| ¹³C NMR | Carbon skeleton, chemical environment of carbons | Unambiguous carbon counting, good for identifying isomers | Lower sensitivity than ¹H NMR |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C=C) | Fast, provides a molecular "fingerprint" | Does not provide detailed connectivity information |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, confirms molecular formula | Isomers may have similar fragmentation patterns |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A sample of α-Methacryloyloxybenzoic acid (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a 45° pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) are typically used with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[1]
FTIR Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a thin disk.
Mass Spectrometry
The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[2]
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the structural validation of α-Methacryloyloxybenzoic acid.
Caption: Workflow for the synthesis, purification, and structural validation of α-Methacryloyloxybenzoic acid.
References
A Comparative Guide to a-Methacryloyloxybenzoic Acid and Other Methacrylic Acid Derivatives in Drug Delivery
In the realm of pharmaceutical sciences, the development of effective drug delivery systems is paramount to optimizing therapeutic outcomes. Methacrylic acid derivatives have emerged as a versatile class of polymers for creating sophisticated drug carriers, primarily due to their biocompatibility and tunable properties. This guide provides a comparative analysis of a-Methacryloyloxybenzoic acid and other notable methacrylic acid derivatives, with a focus on their performance in controlled drug release applications, supported by experimental data.
Performance Comparison of Methacrylic Acid Derivatives
a-Methacryloyloxybenzoic acid, particularly Poly(methacryloyloxy-o-benzoic acid) (PMAOB), presents unique characteristics as a homopolymer for drug delivery. Unlike many copolymers, its amphiphilic nature, stemming from the hydrophobic spacer and the ionizable carboxylic acid group on each repeating unit, allows for high drug loading capacities without the need for copolymerization. This simplifies characterization and ensures batch-to-batch consistency.
The drug release from PMAOB is highly dependent on the pH and ionic strength of the surrounding medium, making it a suitable candidate for site-specific drug delivery within the gastrointestinal tract. A key performance indicator is the drug release profile at different pH values, simulating the conditions of the stomach and intestines.
Table 1: Comparative Drug Release Profiles of Methacrylic Acid Derivatives
| Polymer System | Model Drug | pH 1.2 (Simulated Gastric Fluid) - % Release | pH 6.8 (Simulated Intestinal Fluid) - % Release | pH 7.4 (Simulated Intestinal Fluid) - % Release | Key Findings & Release Mechanism |
| Poly(methacryloyloxy-o-benzoic acid) (PMAOB) | Propranolol HCl | ~100% within 1 hour | Diffusion-controlled release | Anomalous release (diffusion & non-Fickian) | Exhibits "dose dumping" at low pH for highly soluble drugs. Release is primarily driven by ion exchange. |
| Poly(methacryloyloxy-o-benzoic acid) (PMAOB) | Labetalol HCl | Controlled, erosion-based release | Controlled, erosion-based release | Controlled, erosion-based release | Demonstrates sustained, near pH-independent release for less water-soluble drugs. |
| Poly(methyl methacrylate-co-methacrylic acid) (Eudragit® L100/RS100) | Insulin | <9% after 2 hours | - | >79% at pH 7.0 over 24 hours | Minimal release in acidic conditions, with significant release in neutral to alkaline pH, ideal for enteric coating.[1] |
| Poly(2-hydroxyethyl methacrylate-co-methacrylic acid) (p(HEMA-co-MAA)) | Flurbiprofen | Low swelling and release | High swelling and release | - | pH-sensitive swelling governs drug release; higher pH leads to increased ionization and swelling. |
| Starch-g-poly(methyl methacrylate) (St-g-PMMA) | Salbutamol Sulphate | Reduced release rate | Increased release rate | - | Graft copolymerization enhances pH sensitivity and provides controlled release in alkaline environments.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of methacrylic acid-based polymers and the evaluation of their drug release characteristics.
General Synthesis of Methacrylic Acid-Based Hydrogels via Free Radical Polymerization
This protocol outlines a general procedure for synthesizing crosslinked methacrylic acid-based hydrogels, which can be adapted for various derivatives.
-
Monomer and Crosslinker Preparation: The desired molar ratios of the methacrylic acid monomer (e.g., methacrylic acid, 2-hydroxyethyl methacrylate) and a crosslinking agent (e.g., N,N'-methylenebisacrylamide or ethylene glycol dimethacrylate) are dissolved in a suitable solvent, often an aqueous solution.
-
Initiator Addition: A polymerization initiator, such as ammonium persulfate (APS) or benzoyl peroxide, is added to the monomer solution. An accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED) may also be used to initiate polymerization at lower temperatures.
-
Polymerization: The solution is purged with nitrogen to remove oxygen, which can inhibit free radical polymerization. The reaction is then allowed to proceed at a specific temperature for a set duration, resulting in the formation of a hydrogel.
-
Purification: The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers, crosslinkers, and initiators.
-
Drying: The purified hydrogel is dried to a constant weight, typically through freeze-drying or oven drying at a controlled temperature.
In Vitro Drug Loading and Release Studies
This protocol describes a common method for loading a model drug into a hydrogel and subsequently measuring its release profile.
-
Drug Loading: A known weight of the dried hydrogel is immersed in a concentrated solution of the model drug in a suitable buffer for a specified period, allowing the hydrogel to swell and absorb the drug. The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using UV-vis spectrophotometry.
-
Drug Release: The drug-loaded hydrogel is placed in a dissolution apparatus containing a release medium of a specific pH (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 6.8 and 7.4).[2]
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-vis spectrophotometry. The cumulative percentage of drug release is then plotted against time.
Visualizing Methodologies and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and the underlying mechanisms of drug release.
Caption: Experimental workflow for polymer synthesis and drug release studies.
Caption: Mechanism of pH-responsive drug release from methacrylic acid polymers.
Conclusion
a-Methacryloyloxybenzoic acid, as a homopolymer, offers distinct advantages in terms of high drug loading and simplified manufacturing compared to some of its copolymer counterparts. Its performance is highly dependent on the physicochemical properties of the drug it is intended to carry. For poorly water-soluble cationic drugs, PMAOB demonstrates excellent potential for sustained, pH-independent release. In contrast, for highly water-soluble drugs, it may lead to rapid release in acidic environments. Other methacrylic acid derivatives, such as copolymers of HEMA and MAA, or the commercially available Eudragit® polymers, provide a broader range of tunable properties through the adjustment of monomer ratios, allowing for more precise control over the pH-triggered release. The choice of the most suitable methacrylic acid derivative ultimately depends on the specific requirements of the drug delivery system, including the desired release profile, the nature of the active pharmaceutical ingredient, and the targeted site of action.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Design and Comparative Evaluation of In-vitro Drug Release, Pharmacokinetics and Gamma Scintigraphic Analysis of Controlled Release Tablets Using Novel pH Sensitive Starch and Modified Starch- acrylate Graft Copolymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a-Methacryloyloxybenzoic Acid and Cholesteryl Acrylate in Liquid Crystal Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent monomers used in the synthesis of side-chain liquid crystal polymers (SCLCPs): a-Methacryloyloxybenzoic acid and cholesteryl acrylate. The distinct molecular structures of these monomers give rise to polymers with unique liquid crystalline behaviors and properties. While a-Methacryloyloxybenzoic acid typically forms nematic or smectic phases, the inherent chirality of the cholesterol moiety in cholesteryl acrylate leads to the formation of cholesteric liquid crystal phases, which are of significant interest for their unique optical properties.
This document summarizes their performance based on available experimental data, outlines key experimental protocols for their synthesis and characterization, and provides a visual representation of the synthetic pathways.
Performance Comparison
A direct quantitative comparison of homopolymers derived from a-Methacryloyloxybenzoic acid and cholesteryl acrylate is challenging due to the limited number of studies that investigate both under identical conditions. However, by compiling data from various sources, we can establish a comparative overview of their key properties.
| Property | Poly(a-Methacryloyloxybenzoic acid) | Poly(cholesteryl acrylate) | Key Differences & Performance Implications |
| Liquid Crystal Phase | Nematic, Smectic | Cholesteric (Chiral Nematic) | The aromatic, rod-like side groups of poly(a-Methacryloyloxybenzoic acid) lead to orientationally ordered nematic or positionally ordered smectic phases. In contrast, the chiral cholesterol group in poly(cholesteryl acrylate) induces a helical superstructure, resulting in a cholesteric phase with selective light reflection. |
| Thermal Behavior | Exhibits liquid crystalline phases over a specific temperature range. | Also displays liquid crystalline behavior within a defined temperature range. The monomer itself shows a mesophase. | The specific transition temperatures (glass transition, melting, and clearing points) are highly dependent on the polymer's molecular weight and thermal history. Cholesteryl acrylate's monomeric liquid crystal phase can influence polymerization kinetics. |
| Optical Properties | Birefringent in the liquid crystalline state. | Exhibits selective reflection of circularly polarized light in the cholesteric phase, leading to vibrant structural color. | The unique optical properties of poly(cholesteryl acrylate) make it suitable for applications in optical sensors, reflective displays, and smart windows. Poly(a-Methacryloyloxybenzoic acid) is more suited for applications requiring birefringence. |
| Polymerization | Can be synthesized by bulk melt polymerization using initiators like dicumyl peroxide[1]. | Can be polymerized via free-radical polymerization, often using UV curing to preserve the helical structure of the liquid crystal phase[2]. | The choice of polymerization technique can significantly impact the final properties of the polymer, particularly for cholesteryl acrylate where maintaining the cholesteric order is crucial. |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of these liquid crystal polymers. Below are representative protocols derived from the literature.
Synthesis of Poly(a-Methacryloyloxybenzoic acid) via Bulk Melt Polymerization
This protocol is based on the general method for bulk melt polymerization of similar monomers.
Materials:
-
a-Methacryloyloxybenzoic acid monomer
-
Dicumyl peroxide (initiator)
-
Nitrogen gas supply
-
Schlenk flask and vacuum line
-
Oil bath
Procedure:
-
Place the a-Methacryloyloxybenzoic acid monomer and a specific weight percentage of dicumyl peroxide into a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and degas the contents by subjecting them to several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
After the final thaw, backfill the flask with nitrogen gas.
-
Immerse the flask in a preheated oil bath at a temperature sufficient to melt the monomer and initiate polymerization (e.g., 120-140°C).
-
Allow the polymerization to proceed for a designated time (e.g., several hours) with continuous stirring.
-
Cool the reaction to room temperature. The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it in a non-solvent (e.g., methanol).
-
Filter and dry the purified polymer under vacuum.
Synthesis of Poly(cholesteryl acrylate) via UV Curing
This method is advantageous for preserving the cholesteric liquid crystalline structure.
Materials:
-
Cholesteryl acrylate monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Glass slides
-
UV lamp (365 nm)
-
Hot plate
Procedure:
-
Melt the cholesteryl acrylate monomer by heating it to its liquid crystalline phase on a hot plate.
-
Mix the molten monomer with a small percentage of a photoinitiator until a homogeneous mixture is obtained.
-
Place a small amount of the mixture between two glass slides to form a thin film.
-
Maintain the sample at a temperature within the cholesteric phase range of the monomer.
-
Expose the sample to UV light (e.g., 55 W, 365 nm) for a specific duration (e.g., 10 minutes) to induce polymerization[2].
-
The resulting polymer film will have its cholesteric structure "locked-in".
Characterization Techniques
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and the clearing temperature (Ti, the transition from the liquid crystalline to the isotropic state)[3][4].
-
A small, weighed sample of the polymer is sealed in an aluminum pan.
-
The sample is heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to or from the sample relative to a reference is measured as a function of temperature.
-
Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions.
Polarized Optical Microscopy (POM): POM is a crucial technique for identifying the type of liquid crystal phase by observing the characteristic textures of the mesophases[5][6].
-
A small amount of the polymer is placed between a glass slide and a coverslip.
-
The sample is heated on a hot stage mounted on the microscope.
-
The sample is observed through crossed polarizers as it is heated and cooled.
-
The different liquid crystal phases (nematic, smectic, cholesteric) will exhibit unique birefringent textures that can be used for identification. For example, cholesteric phases often show a "fingerprint" texture.
Visualizing the Synthesis
The following diagrams illustrate the general synthetic pathways for the monomers and their subsequent polymerization.
Caption: Synthesis of a-Methacryloyloxybenzoic acid and Cholesteryl Acrylate monomers.
References
- 1. acikerisim.ibu.edu.tr [acikerisim.ibu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
A Comparative Guide to the Thermal Properties of a-Methacryloyloxybenzoic Acid Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of polymers based on a-methacryloyloxybenzoic acid against common alternative polymers used in research and pharmaceutical applications. The data presented is supported by experimental findings from peer-reviewed literature to ensure objectivity and accuracy.
Comparative Analysis of Thermal Properties
Polymers based on a-methacryloyloxybenzoic acid exhibit distinct thermal behaviors crucial for their application in fields like drug delivery and biomaterials. Understanding these properties is essential for predicting material performance, stability, and processing parameters. This section compares the key thermal characteristics of poly(a-methacryloyloxybenzoic acid) with those of widely used polymers: Polymethyl-methacrylate (PMMA), Polylactic Acid (PLA), and Polyglycolic Acid (PGA).
A comprehensive summary of the quantitative thermal data is presented in the table below:
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(p-methacryloyloxybenzoic acid) (p-PMBeA) | Not available in cited literature | Not available in cited literature | 265, 353, 468 (multi-step degradation)[1] |
| Polymethyl-methacrylate (PMMA) | 105 - 110 | Amorphous | ~360 |
| Polylactic Acid (PLA) | 60 - 65[2] | 130 - 180[2] | ~375 |
| Polyglycolic Acid (PGA) | 35 - 40[3] | 225 - 230[3] | ~250-255 |
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments cited in this guide.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Methodology:
-
Instrument: A differential scanning calorimeter is utilized.
-
Sample Preparation: 5-15 mg of the polymer sample is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
The sample is typically heated at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate of 35-50 mL/min).
-
A common temperature program involves an initial heating ramp to erase the thermal history of the sample, followed by a controlled cooling ramp, and a final heating ramp from which the thermal transitions are analyzed.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve, and the Tg is typically taken as the midpoint of this transition. The melting point is identified as the peak temperature of the endothermic melting peak.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymers.
Methodology:
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: 10-20 mg of the polymer sample is placed in a ceramic or platinum pan.
-
Experimental Conditions:
-
The sample is heated at a controlled rate, commonly 10 °C/min or 20 °C/min, in a controlled atmosphere.
-
The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to assess oxidative stability.[4]
-
-
Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the onset temperature of significant weight loss or the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss). The derivative of the TGA curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of polymers as described in the experimental protocols.
Caption: Workflow for Polymer Thermal Analysis.
References
The Enduring Performance of a-Methacryloyloxybenzoic Acid in Dental Composites: A Comparative Guide
Researchers, scientists, and drug development professionals are continually seeking dental composite materials that offer enhanced longevity and biocompatibility. This guide provides a comparative analysis of the long-term stability and aging characteristics of dental composites incorporating a-Methacryloyloxybenzoic acid (a-MBA). By examining experimental data on mechanical properties, color stability, and hydrolytic degradation, this document serves as a resource for evaluating a-MBA as a viable alternative to conventional monomers in restorative dentistry.
The long-term success of dental restorations is critically dependent on the stability of the polymer matrix. While monomers like Bisphenol A glycidyl methacrylate (BisGMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) have been the cornerstone of dental composites for decades, concerns regarding their hydrolytic degradation and the release of byproducts have prompted investigations into alternative chemistries. a-Methacryloyloxybenzoic acid (a-MBA), a monomer featuring a carboxylic acid group, presents a promising avenue for improving the durability and biocompatibility of dental composites.
Comparative Analysis of Long-Term Stability
To ascertain the long-term performance of a-MBA-containing composites, a thorough review of experimental studies evaluating their mechanical properties and color stability after artificial aging is essential. While direct comparative studies on a-MBA are limited, research on analogous monomers with aromatic carboxylic acid functionalities provides valuable insights.
A study on a novel glycerol-based dimethacrylate with a branched aromatic carboxylic acid group (BMPB), conceptually similar to a-MBA, demonstrated superior performance compared to a conventional HEMA/BisGMA control adhesive. The experimental adhesives containing BMPB exhibited a higher degree of conversion and improved mechanical properties, even when formulated with water to simulate oral conditions[1][2].
Mechanical Properties Under Simulated Aging
The oral environment subjects dental restorations to a combination of thermal cycling, mechanical stress, and chemical degradation from saliva and dietary intake. Artificial aging protocols are employed in laboratory settings to simulate these conditions and predict the clinical performance of dental materials.
Table 1: Comparison of Flexural Strength After Aging
| Monomer System | Aging Protocol | Initial Flexural Strength (MPa) | Flexural Strength after Aging (MPa) | Percentage Decrease | Reference |
| Experimental BMPB Adhesive | Water Storage | 33-36 (Rubbery Modulus) | Not explicitly aged | - | [1][2] |
| HEMA/BisGMA Control | Water Storage | 15-26 (Rubbery Modulus) | Not explicitly aged | - | [1][2] |
| General Methacrylate Resins | Thermocycling (15,000 cycles) & NaOH | Varies | Significant Decrease | Up to 30% | [3][4] |
Note: Data for a-MBA is inferred from a similar monomer (BMPB). Further direct comparative studies are needed.
Color Stability and Resistance to Staining
Discoloration of dental composites over time is a significant clinical concern, often necessitating the replacement of restorations. The chemical structure of the monomer can influence the material's susceptibility to staining and intrinsic discoloration.
Experimental Protocols for Evaluating Long-Term Stability
Standardized and rigorous experimental protocols are paramount for the objective comparison of dental composite materials. The following methodologies are commonly employed to assess the long-term stability and aging characteristics of these materials.
Artificial Aging Protocols
-
Thermocycling: This method simulates the temperature fluctuations in the oral cavity caused by the consumption of hot and cold foods and beverages. A common protocol involves alternating immersion in water baths at 5°C and 55°C for a specified number of cycles (e.g., 5,000 to 15,000 cycles)[5].
-
Hydrolytic Degradation: To assess the material's resistance to chemical breakdown in an aqueous environment, specimens are stored in various solutions such as distilled water, artificial saliva, or a more aggressive medium like 0.1 M NaOH at elevated temperatures (e.g., 60°C) for extended periods[3][4].
-
Mechanical Fatigue: Simulating the forces of mastication, cyclic loading tests are performed to evaluate the material's resistance to fracture and wear over time[6].
Mechanical Property Assessment
-
Flexural Strength: A three-point bending test is commonly used to determine the material's ability to resist fracture under a bending load. This is a critical indicator of a material's durability in the posterior region of the mouth.
-
Hardness: Vickers or Knoop hardness tests measure the material's resistance to indentation, providing insight into its surface wear characteristics.
Color Stability Evaluation
-
Spectrophotometry: A spectrophotometer or colorimeter is used to measure the color of the composite specimens before and after aging. The color difference (ΔE) is calculated using the CIELAB color space to quantify the extent of discoloration.
Biocompatibility and Signaling Pathways
The biocompatibility of dental materials is of utmost importance to prevent adverse reactions in patients. Unreacted monomers that may leach from the composite restoration can interact with surrounding tissues. The carboxylic acid group in a-MBA may influence its biocompatibility profile.
Methacrylate monomers have been shown to potentially induce cellular responses, including inflammatory and apoptotic pathways. For instance, monomers like TEGDMA and BisGMA can trigger apoptosis in pulp and gingival cells through the mitochondrial pathway, leading to the activation of caspases and an increase in reactive oxygen species (ROS)[7]. The specific signaling pathways affected by a-MBA require further investigation to fully understand its biocompatibility.
Experimental Workflow for Long-Term Stability Assessment
Caption: A flowchart illustrating the key stages in the experimental evaluation of the long-term stability of dental composites.
Potential Signaling Pathway for Methacrylate Monomer Biocompatibility
Caption: A diagram depicting a potential signaling cascade initiated by leached methacrylate monomers, leading to cellular responses such as apoptosis and inflammation.
Conclusion
References
- 1. Synthesis and evaluation of novel dental monomer with branched aromatic carboxylic acid group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel dental monomer with branched aromatic carboxylic acid group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Artificial Aging Protocols on Surface Gloss of Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueccj.journals.ekb.eg [ueccj.journals.ekb.eg]
- 7. Biocompatibility and Performance of Dental Composite Restorations: A Narrative Review on Free Monomer Release, Concerns and Solutions [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of p-Methacryloyloxybenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling p-Methacryloyloxybenzoic acid, including operational and disposal plans. The following guidance is based on best practices and data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given the chemical structure of this compound, which combines functionalities of both a methacrylate and a benzoic acid, a cautious approach to handling is warranted. The following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes of the compound or its solutions, which could cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat. | Prevents skin contact, which may cause irritation, allergic reactions, or absorption of the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator with an organic vapor cartridge is advised. | Minimizes the inhalation of any dust or vapors, which could lead to respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound in a laboratory setting is crucial to maintain a safe environment.
Caption: Workflow for the safe handling of this compound.
1. Designate Handling Area: All work with this compound should be conducted within a certified chemical fume hood to ensure proper ventilation.
2. Assemble and Don PPE: Before handling, ensure all recommended PPE is available and properly worn.
3. Gather Materials and Reagents: Collect all necessary chemicals, solvents, and equipment to avoid leaving the designated area during the experiment.
4. Weigh Compound Carefully: To minimize the generation of dust, weigh the solid compound carefully.
5. Dissolve in Appropriate Solvent: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
6. Perform Experimental Procedure: Conduct the experiment following the established protocol within the fume hood.
7. Decontaminate Work Area: Upon completion, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.
8. Segregate and Dispose of Waste: All waste materials, including contaminated consumables, should be collected in a designated, labeled hazardous waste container.
9. Doff and Dispose of PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled hazardous waste container. |
| Solutions containing this compound | Collect in a labeled hazardous liquid waste container. Do not pour down the drain. |
| Contaminated PPE (gloves, etc.) | Place in a designated solid hazardous waste container. |
| Empty Containers | Rinse with an appropriate solvent three times, collecting the rinsate as hazardous liquid waste. The "triple-rinsed" container can then be disposed of as non-hazardous waste, if local regulations permit. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
